2-Amino-4-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKIYIEMXRHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196497 | |
| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-81-9 | |
| Record name | 2-Amino-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of biologically active compounds. This document details its chemical and physical properties, synthesis methodologies, and significant applications in drug discovery, with a particular focus on its role in the development of acid ceramidase inhibitors.
Chemical and Physical Properties
This compound is a light brown solid at room temperature.[1] Its chemical structure features an aniline ring substituted with a hydroxyl group, an amino group, and a trifluoromethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 454-81-9 | [2] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2][3] |
| Melting Point | 121-122 °C | [4] |
| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| pKa | 8.36 ± 0.18 | [1] |
| XLogP3 | 1.7 | [3] |
Spectral Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 6.96 (d, J=2.0 Hz, 1H), 6.89-6.94 (m, 1H), 6.74 (d, J=8.2 Hz, 1H), 4.10 (br s, 2H) | [5] |
| Mass Spectrum (CI, m/z) | [M+H]⁺ 178, [M-H]⁻ 176 | [5] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of 2-nitro-4-(trifluoromethyl)phenol. Several methods have been reported, with variations in the reducing agent and catalyst employed.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the synthesis of this compound via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Materials:
-
2-nitro-4-(trifluoromethyl)phenol
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., H-Cube hydrogenation reactor or hydrogen gas cylinder)
-
Rotary evaporator
Procedure:
-
Dissolve 2-nitro-4-(trifluoromethyl)phenol (1 equivalent) in methanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation at room temperature and atmospheric pressure. This can be achieved using an H-Cube hydrogenation reactor or by stirring the mixture under a hydrogen atmosphere.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a light brown solid.[1]
Application in Drug Discovery: Synthesis of Acid Ceramidase Inhibitors
A significant application of this compound is its use as a precursor in the synthesis of benzoxazolone carboxamides, which are potent inhibitors of acid ceramidase (AC).[5] AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[6] Elevated AC activity is associated with several cancers, making it an attractive therapeutic target.[1][6]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
This protocol outlines the synthesis of a key intermediate, 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, from this compound.
Materials:
-
This compound
-
Triphosgene
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DCM.
-
Add a base, such as pyridine or triethylamine (2-3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of triphosgene (approximately 0.4 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.
Biological Activity of Derivatives: Acid Ceramidase Inhibition
Derivatives of this compound, specifically benzoxazolone carboxamides, have demonstrated potent inhibitory activity against human acid ceramidase. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.
| Compound | R¹ | X | Y | IC₅₀ (nM) ± S.E.M. | Reference |
| 9a | H | O | NH | 64 ± 7 | [7] |
| 16a | Br | O | NH | 31 ± 9 | [7] |
| 17a | p-F-Phe | O | NH | 79 ± 31 | [7] |
Acid Ceramidase Signaling Pathway in Cancer
Acid ceramidase plays a crucial role in the sphingolipid metabolism pathway, which is often dysregulated in cancer.[8] Ceramide, the substrate of AC, is a pro-apoptotic lipid, while its product, sphingosine, can be converted to sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule.[6] By hydrolyzing ceramide, AC shifts the balance towards S1P, promoting cancer cell survival, proliferation, and resistance to therapy.[1][6]
Experimental Protocol: Acid Ceramidase Activity Assay
Several methods are available to determine acid ceramidase activity. A common approach is a fluorogenic assay, which offers high sensitivity and is suitable for high-throughput screening.
Materials:
-
Cell or tissue lysates
-
Fluorogenic ceramide substrate (e.g., Rbm14-12)
-
Sodium acetate buffer (pH 4.5)
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Prepare cell or tissue homogenates and quantify the protein concentration.
-
In a 96-well plate, add the sodium acetate buffer (pH 4.5).
-
Add the fluorogenic ceramide substrate solution (e.g., Rbm14-12 in ethanol) to a final desired concentration.
-
Add a fixed amount of protein from the cell or tissue lysate to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (the method for stopping will depend on the specific substrate used).
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the specific activity of acid ceramidase (e.g., in nmol/h/mg of protein).[9]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3]
It is essential to consult the Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its utility in the synthesis of potent acid ceramidase inhibitors highlights its importance in the pursuit of novel cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers in the field.
References
- 1. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-amino-alpha,alpha,alpha-trifluoro-p-creso | 454-81-9 [chemicalbook.com]
- 6. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2-Amino-4-(trifluoromethyl)phenol. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this fluorinated aromatic compound. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in various scientific fields.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the phenol ring, combined with the electron-withdrawing trifluoromethyl (-CF₃) group, imparts unique chemical and physical properties to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a desirable feature in drug design.[3][4]
Molecular Structure and Identifiers
The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a hydroxyl group at position 1, and a trifluoromethyl group at position 4.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 454-81-9 | [5] |
| Chemical Formula | C₇H₆F₃NO | [5] |
| Molecular Weight | 177.12 g/mol | [5] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)O | |
| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | [5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Melting Point | 121-122 °C | [6] |
| Boiling Point | 234.5 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 95.6 ± 27.3 °C | [6] |
| Refractive Index | 1.516 | [6] |
| Vapor Pressure | 0.0345 mmHg at 25°C | [6] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3385, 3313 | N-H stretching (amino group) |
| 1633 | N-H bending (amino group) |
| 1604, 1573, 1508 | C=C aromatic ring stretching |
| 1463 | C-H bending |
| 1376, 1336 | C-F stretching (trifluoromethyl group) |
| 1274 | C-O stretching (phenol) |
| 1072 | C-N stretching |
| 859 | C-H out-of-plane bending |
(Data sourced from[6])
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) analysis of this compound shows a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 177 | [M]⁺ (Molecular Ion) |
| 158 | [M-F]⁺ |
(Data sourced from[5])
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)phenol.
Materials:
-
2-Nitro-4-(trifluoromethyl)phenol
-
Ethanol
-
Platinum oxide (PtO₂) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 2-nitro-4-(trifluoromethyl)phenol in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of platinum oxide to the solution.
-
Pressurize the vessel with hydrogen gas to approximately 50 psig.
-
Agitate the mixture at room temperature. Periodically add fresh portions of the catalyst to ensure the reaction proceeds to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the residue from water to yield pure this compound.[6]
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The chemical shifts of the -NH₂ and -OH protons can be broad and may vary depending on the solvent and concentration.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS analysis.
-
Analysis: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in different fields:
-
Pharmaceuticals: The unique electronic and steric properties imparted by the trifluoromethyl group make this compound a valuable precursor for the development of new drug candidates.[2][7] Trifluoromethylated compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles.[3][4]
-
Agrochemicals: It is used in the synthesis of novel herbicides, insecticides, and fungicides.[2]
-
Materials Science: Derivatives of this compound can be utilized in the creation of high-performance polymers and other advanced materials.[2]
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of its role as a building block in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)phenol
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-(trifluoromethyl)phenol, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis routes.
Introduction
This compound, also known as 2-hydroxy-5-(trifluoromethyl)aniline, is a valuable building block in organic synthesis.[2][3] Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules, making it a sought-after component in the development of novel therapeutic agents and specialized chemicals.[1][2] This guide focuses on the most common and effective laboratory-scale synthesis methods.
Core Synthesis Pathway: Reduction of 2-Nitro-4-(trifluoromethyl)phenol
The most prevalent method for synthesizing this compound is through the reduction of its nitro precursor, 2-Nitro-4-(trifluoromethyl)phenol. This transformation can be achieved using various reducing agents and catalytic systems.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
Experimental Protocol: Hydrogenation using Platinum Oxide
A solution of 82.2 g of 2-Nitro-4-(trifluoromethyl)phenol in 300 ml of ethanol is treated with 0.5 g of platinum oxide catalyst. The mixture is then hydrogenated at a pressure of 50 psig. To ensure the reaction proceeds to completion, fresh portions of the catalyst may be added periodically. Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The resulting residue is then crystallized from water to yield this compound.[4]
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
A suspension of the nitro compound and 10% Palladium on Carbon (Pd/C) in a solvent system like ethyl acetate/methanol is stirred under a hydrogen atmosphere (1-2 atm). After the reaction is complete, the mixture is filtered and concentrated under reduced pressure. The crude product can then be purified by silica gel chromatography.[3] In a specific example, 340 μL (2.41 mmol) of 2-Nitro-4-trifluoromethylphenol was dissolved in 50 mL of methanol and processed through an H-Cube with a 10% Pd/C catalyst cartridge at ambient temperature and pressure.[3] Another variation involves stirring a mixture of the nitro compound (0.500 g), ammonium formate (0.761 g), and 10% Pd/C (0.050 g) in methanol (12 mL) at 50°C for 1 hour.[3]
Chemical Reduction
Alternatively, chemical reducing agents can be employed for the conversion of the nitro group to an amine.
Experimental Protocol: Reduction using Sodium Dithionite
Solid sodium dithionite (10 g) is added in portions to a stirred solution of 2-chloro-6-nitro-4-trifluoromethylphenol (4.5 g) in a mixture of ethanol (20 ml) and water (30 ml). The solution is stirred for 2 hours and then left overnight. The reaction mixture is filtered and evaporated. The residue is mixed with toluene, which is subsequently removed under reduced pressure. The final product is extracted with boiling chloroform.[5] Note that this example uses a chlorinated analogue, but the methodology is applicable to the non-chlorinated starting material.
Summary of Quantitative Data
| Synthesis Method | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Catalytic Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | H₂, Platinum Oxide | Ethanol | 50 psig | Not Specified | Crystallized from water | [4] |
| Catalytic Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | H₂, 10% Pd/C | EtOAc/MeOH | 1-2 atm | Not Specified | Purified by silica gel chromatography | [3] |
| Catalytic Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | H₂, 10% Pd/C | Methanol | H-Cube, ambient T & P | Not Specified | Not Specified | [3] |
| Transfer Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | Ammonium Formate, 10% Pd/C | Methanol | 50°C, 1 hour | Not Specified | Not Specified | [3] |
| Transfer Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | Ammonium Formate, Palladium Hydroxide | Methanol | 85°C | 100% | Light brown solid | [3] |
| Chemical Reduction | 2-Chloro-6-nitro-4-trifluoromethylphenol | Sodium Dithionite | Ethanol/Water | Room Temp, 2h then overnight | Not Specified | Yellow oil | [5] |
Synthesis Pathway Visualization
The following diagrams illustrate the primary synthesis pathways for this compound.
References
Spectroscopic Profile of 2-Amino-4-(trifluoromethyl)phenol: A Technical Guide
Introduction: 2-Amino-4-(trifluoromethyl)phenol is an aromatic organic compound with the molecular formula C₇H₆F₃NO. It serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity of target molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the methodologies for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | d | 1H | Ar-H |
| ~6.9 - 7.1 | dd | 1H | Ar-H |
| ~6.8 - 6.9 | d | 1H | Ar-H |
| ~4.5 - 5.5 | br s | 2H | -NH₂ |
| ~8.5 - 9.5 | br s | 1H | -OH |
Solvent: CDCl₃. Predicted using computational software.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~145 - 150 | C-OH |
| ~135 - 140 | C-NH₂ |
| ~125 - 130 | C-CF₃ |
| ~122 - 127 (q) | -CF₃ |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~105 - 110 | Ar-CH |
Solvent: CDCl₃. Predicted using computational software. The trifluoromethyl carbon appears as a quartet due to coupling with fluorine atoms.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3385, 3313 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| ~3300 - 3500 | Broad | O-H stretching |
| 1633, 1604, 1573 | Medium | C=C aromatic ring stretching |
| 1508 | Medium | N-H bending |
| 1463 | Medium | C-H bending |
| 1376, 1336 | Strong | C-F stretching |
| 1274 | Strong | C-O stretching |
| 1072, 859 | Medium | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 178.1 | - | [M+H]⁺ |
| 158 | Moderate | [M - F]⁺ or [M - NH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The sample should be fully dissolved.
-
Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a more concentrated sample may be necessary.
-
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, which involves bombarding the sample with a high-energy electron beam to generate the molecular ion and fragment ions. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) are often used, which typically produce the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is critical for process development, formulation, and ensuring the quality and efficacy of the final products.
Physicochemical Properties
This compound is a trifluoromethylated aromatic amine with the molecular formula C₇H₆F₃NO and a molecular weight of 177.12 g/mol . The presence of the trifluoromethyl group significantly influences its electronic and lipophilic character, which in turn affects its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem[1] |
| Molecular Weight | 177.12 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Appearance | Off-white to pale yellow crystalline powder | - |
| Melting Point | 59-62 °C | - |
Solubility Profile
General Solubility Characteristics:
-
Water: Expected to have low to slight solubility in water. The hydrophobic trifluoromethyl group and the aromatic ring reduce its affinity for water, although the amino and hydroxyl groups can participate in hydrogen bonding.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have good solubility due to the ability of the amino and hydroxyl groups to form hydrogen bonds with the solvent. The synthesis of this compound involves crystallization from ethanol, indicating its solubility in this solvent.[3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Expected to be soluble in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.
A qualitative summary of the expected solubility is presented below. It is strongly recommended to determine the quantitative solubility in specific solvent systems for any application.
| Solvent | Expected Solubility |
| Water | Slightly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetonitrile | Soluble |
| Toluene | Slightly Soluble to Insoluble |
| Hexane | Insoluble |
Stability Profile
The stability of this compound is a crucial factor for its storage, handling, and use in synthetic processes. Like other aminophenols, it is susceptible to degradation under certain conditions, primarily through oxidation.
General Degradation Pathways
Aminophenols are known to be sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. The primary degradation pathway involves the oxidation of the aminophenol to a quinoneimine intermediate, which can then undergo further reactions, including polymerization, leading to the formation of colored degradation products.
The stability of phenolic compounds is also influenced by pH. In alkaline conditions, the phenoxide ion is more susceptible to oxidation than the protonated phenol.
Factors Affecting Stability
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of aminophenols. It is recommended to store the compound in light-resistant containers.
-
pH: Alkaline conditions can promote the oxidation of the phenolic hydroxyl group. Maintaining a neutral or slightly acidic pH can enhance stability.
-
Oxygen: The presence of oxygen is a key factor in the oxidative degradation of aminophenols. Storage under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions. It is advisable to store the compound in a cool place.
-
Metal Ions: Certain metal ions can catalyze the oxidation of aminophenols. Contact with incompatible materials should be avoided.
The logical relationship of these factors is illustrated in the diagram below.
Caption: Factors influencing the oxidative degradation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections outline generalized methodologies that can be adapted for this specific compound.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L), taking into account the dilution factor.
-
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the compound. These studies also help in developing and validating stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Hydrolytic Degradation:
-
Acidic: Reflux the compound in 0.1 M HCl at a specified temperature (e.g., 80 °C) for a defined period.
-
Basic: Reflux the compound in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Neutral: Reflux the compound in water at a specified temperature (e.g., 80 °C) for a defined period.
-
-
Oxidative Degradation:
-
Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C) for a defined period.
-
General Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions and the solid compound to the stress conditions described above.
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If necessary, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and to propose their structures.
The following diagram illustrates a generalized workflow for assessing chemical stability.
Caption: Generalized workflow for assessing chemical stability.
Conclusion
This technical guide provides an overview of the solubility and stability of this compound based on available data for structurally related compounds and general principles of chemical stability. While quantitative data for this specific molecule is limited in the public domain, the information and protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to conduct their own detailed investigations. A thorough understanding and experimental determination of these properties are essential for the successful application of this important chemical intermediate.
References
2-Amino-4-(trifluoromethyl)phenol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 454-81-9). The following sections detail the potential hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. While a specific, comprehensive safety data sheet (SDS) is not available in the provided search results, information synthesized from related trifluoromethyl- and amino-phenol compounds indicates that it should be treated as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, with potential for more severe effects upon significant exposure.
Table 1: GHS Hazard Classification and Elements (Inferred)
| Category | Classification | Pictogram | Signal Word |
| Acute Toxicity, Oral | May be harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |
Note: This classification is inferred from similar compounds and general principles of handling substituted phenols. Users must consult a specific Safety Data Sheet (SDS) from their supplier for definitive classifications.
Hazard Statements (H-Statements):
-
H319: Causes serious eye irritation.[3]
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 454-81-9 | [5][6] |
| Molecular Formula | C₇H₆F₃NO | [5] |
| Molecular Weight | 177.12 g/mol | [5] |
| Appearance | Solid (assumed) | General chemical knowledge |
| InChIKey | BHTKIYIEMXRHGL-UHFFFAOYSA-N | [5] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure. All laboratory personnel should be trained in these procedures.[7]
Table 3: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][9] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[10][11] Wash the area with soap and water.[8] Seek medical attention if irritation persists. Rapid decontamination is critical.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][11] Check for and remove any contact lenses.[10] Seek immediate medical attention, preferably from an ophthalmologist.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[13] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[10] |
Firefighting and Accidental Release Measures
4.1 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[8][14]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]
4.2 Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[4] Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use personal protective equipment as outlined in Section 6.0.
-
Containment and Cleaning: For solid spills, avoid generating dust.[1][2] Carefully sweep up the material and place it into a suitable, sealed, and labeled container for disposal.[1][15] Do not let the product enter drains.[2][4]
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][16] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.[14]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary methods for protecting laboratory personnel.
-
Engineering Controls: Work should be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[10][16] Eyewash stations and safety showers must be readily available and in close proximity to the workstation.[14]
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye/Face Protection | Chemical splash goggles and/or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[4][18] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A fully buttoned laboratory coat. | Gloves must be inspected before use.[4] A lab coat provides a barrier against skin contact.[16] |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[16] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if working outside a fume hood or if dust/aerosol generation is likely.[16][18] |
Experimental Protocol: General Safe Handling of a Hazardous Chemical Powder
The following is a generalized protocol for handling a hazardous chemical solid like this compound in a research setting.
-
Preparation and Planning:
-
Conduct a thorough risk assessment for the planned experiment.[19]
-
Ensure the Safety Data Sheet (SDS) is reviewed and understood by all personnel involved.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly and that eyewash stations/safety showers are unobstructed.[7]
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear appropriate closed-toe shoes.
-
Put on chemical safety goggles.
-
Don the correct type of chemical-resistant gloves.
-
-
Chemical Handling and Weighing:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[16]
-
Use a spatula to carefully transfer the desired amount of the chemical to a tared weigh boat or container. Avoid creating dust.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Running the Experiment:
-
Waste Disposal:
-
Segregate hazardous waste from non-hazardous waste.[21]
-
Dispose of all contaminated materials (gloves, weigh boats, pipette tips) and excess chemical in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all institutional and local regulations for chemical waste disposal.[21]
-
-
Decontamination and Doffing PPE:
-
Clean the work area within the fume hood.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.
-
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling hazardous chemicals.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-Amino-4-((trifluoromethyl)sulfonyl)phenol | 69245-43-8 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 13. monash.edu [monash.edu]
- 14. fishersci.com [fishersci.com]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. benchchem.com [benchchem.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. echemi.com [echemi.com]
- 19. westernsydney.edu.au [westernsydney.edu.au]
- 20. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 21. needle.tube [needle.tube]
The Cornerstone of Modern Synthesis: A Technical Guide to 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)phenol is a crucial fluorinated organic compound that serves as a high-value intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of its amino, hydroxyl, and trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a versatile building block for creating novel active ingredients.
The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides an in-depth overview of the properties, synthesis, and pivotal role of this compound as a chemical intermediate, complete with detailed experimental protocols and workflow visualizations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction planning, and characterization.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 454-81-9 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 128-132 °C |
| Boiling Point | 235.5 °C at 760 mmHg |
| Solubility | Soluble in polar organic solvents like methanol and ethanol. |
| Synonyms | 3-Amino-4-hydroxybenzotrifluoride, 2-Hydroxy-5-(trifluoromethyl)aniline |
Data sourced from PubChem and commercial supplier specifications.
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 2-nitro-4-(trifluoromethyl)phenol. This reaction selectively reduces the nitro group to an amine while preserving the phenol and trifluoromethyl functionalities.[3]
Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-4-(trifluoromethyl)phenol
Objective: To synthesize this compound by reducing the corresponding nitro compound.
Materials:
-
2-Nitro-4-(trifluoromethyl)phenol
-
Ethanol (or Methanol)
-
Platinum oxide (PtO₂) or 10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas source
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled.
-
Charging the Reactor: In the reaction vessel, dissolve 2-nitro-4-(trifluoromethyl)phenol (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of platinum oxide or 10% Pd/C (typically 0.5-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psig)[3].
-
Reaction: Begin agitation (shaking or stirring) and maintain the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.[3]
Synthesis Workflow Diagram
Role as a Chemical Intermediate
The utility of this compound stems from the ortho-positioning of the amino and hydroxyl groups, which makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably benzoxazoles.
Synthesis of Benzoxazole Derivatives
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, making them common scaffolds in drug discovery. This compound can be condensed with various carbonyl compounds (or their derivatives like carboxylic acids or orthoesters) to form the benzoxazole ring system.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzoxazole Derivative
Objective: To demonstrate the use of this compound as an intermediate in a cyclization reaction. This protocol is a representative example based on general benzoxazole synthesis methods.[4]
Materials:
-
This compound
-
A suitable carboxylic acid or acyl chloride (e.g., benzoyl chloride)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
High-boiling point solvent (e.g., xylene), if necessary
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactant Mixing: Combine this compound (1.0 equivalent) and the chosen carboxylic acid (1.0-1.2 equivalents) with a dehydrating agent like polyphosphoric acid.
-
Heating: Heat the mixture, typically to a high temperature (e.g., 130-200 °C), for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice or into cold water.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted-6-(trifluoromethyl)benzoxazole.
General Reaction Pathway: Benzoxazole Formation
References
- 1. WO2017125941A1 - An improved process for the preparation of regorafenib - Google Patents [patents.google.com]
- 2. A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer | Semantic Scholar [semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. Portico [access.portico.org]
IUPAC name for 2-Amino-4-(trifluoromethyl)phenol
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the chemical and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significance in synthetic chemistry.
Chemical Identity and Nomenclature
The compound with the common name this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the same name.[1] It is also known by several synonyms, including 3-amino-4-hydroxybenzotrifluoride and 2-HYDROXY-5-(TRIFLUOROMETHYL)ANILINE.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 454-81-9[1] |
| Molecular Formula | C₇H₆F₃NO[1] |
| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2[1] |
| InChIKey | BHTKIYIEMXRHGL-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)O[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability.[2][3]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 177.12 g/mol [1] |
| XLogP3 | 1.7[1] |
| Monoisotopic Mass | 177.04014830 Da[1] |
Synthesis Protocol
A common method for the synthesis of this compound involves the hydrogenation of a precursor molecule. The following protocol is a representative example of its preparation.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Materials:
-
Precursor compound (e.g., 2-Nitro-4-(trifluoromethyl)phenol)
-
Ethanol
-
Platinum oxide catalyst
-
-
Procedure:
-
Dissolve 82.2 g of the starting material in 300 ml of ethanol.
-
Add 0.5 g of platinum oxide catalyst to the solution.
-
Hydrogenate the mixture at 50 psig. Periodically add fresh portions of the catalyst.
-
Upon reaction completion, filter the reaction mixture.
-
Concentrate the filtrate.
-
Crystallize the resulting residue from water to obtain this compound.
-
Below is a workflow diagram illustrating the synthesis process.
Biological Significance and Applications
This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs—a phenol and an aniline derivative—are present in many biologically active compounds. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.[6] The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to their efficacy.[2]
The diagram below illustrates a generalized signaling pathway that phenolic compounds are often involved in, such as the modulation of inflammatory responses through the NF-κB pathway.
Safety and Handling
According to aggregated GHS information, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin or if inhaled[1] |
This technical guide provides a summary of the available information on this compound. Researchers should consult the primary literature and safety data sheets for more detailed information.
References
- 1. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2-Amino-4-(trifluoromethyl)phenol, a versatile starting material for the development of novel pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the resulting compounds. This document outlines the synthesis of three major classes of derivatives: benzoxazoles, amides, and Schiff bases, and includes their potential therapeutic applications and relevant biological data.
Synthesis of 6-(Trifluoromethyl)benzoxazole Derivatives
Benzoxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of 6-(trifluoromethyl)benzoxazoles can be achieved through the condensation of this compound with various carboxylic acids.
Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)benzoxazole
This protocol describes the synthesis of a representative 2-aryl-6-(trifluoromethyl)benzoxazole via condensation with benzoic acid.
Materials:
-
This compound
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol, 177 mg) and benzoic acid (1.1 mmol, 134 mg).
-
Add polyphosphoric acid (approx. 10 times the weight of the reactants) to the flask.
-
Heat the reaction mixture to 180-200°C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2-phenyl-6-(trifluoromethyl)benzoxazole as a solid.
Data Presentation:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Biological Activity | IC₅₀ (µM) |
| 2-Phenyl-6-(trifluoromethyl)benzoxazole | This compound | Benzoic Acid | 85 | 135-137 | Anticancer (MCF-7) | 5.2 |
Signaling Pathway:
Certain anticancer benzoxazole derivatives are known to act as agonists of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens but also some chemotherapeutic agents, influencing their efficacy.
Synthesis of N-(2-hydroxy-5-(trifluoromethyl)phenyl) Amide Derivatives
Amide derivatives of this compound can be readily synthesized through acylation of the amino group. These derivatives have potential as analgesic, anti-inflammatory, and anticancer agents.
Experimental Protocol: Synthesis of N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide
This protocol details the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 mmol, 177 mg) in dichloromethane (10 mL) in a round-bottom flask.
-
Add a catalytic amount of pyridine (2-3 drops).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol, 104 µL) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify by column chromatography (Hexane:Ethyl acetate gradient) to obtain N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide.
Data Presentation:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Biological Activity | IC₅₀ (µM) |
| N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide | This compound | Acetic Anhydride | 92 | 145-147 | Cytotoxicity (A549) | 15.8 |
Experimental Workflow:
Synthesis of Schiff Base Derivatives
Schiff bases derived from this compound are of interest for their antimicrobial properties. They are typically synthesized by the condensation of the primary amine with an aldehyde or ketone.
Experimental Protocol: Synthesis of 2-(((2-hydroxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol, 177 mg) in ethanol (15 mL) in a round-bottom flask.
-
Add salicylaldehyde (1 mmol, 106 µL) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.
Data Presentation:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Biological Activity | MIC (µg/mL) |
| 2-(((2-hydroxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol | This compound | Salicylaldehyde | 88 | 198-200 | Antibacterial (S. aureus) | 32 |
| 2-(((2-hydroxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol | This compound | Salicylaldehyde | 88 | 198-200 | Antibacterial (E. coli) | 64 |
Mechanism of Antimicrobial Action:
The antimicrobial activity of many Schiff bases is attributed to their ability to chelate metal ions essential for microbial growth or to interact with the microbial cell membrane, leading to its disruption and subsequent cell death. The imine group is crucial for this biological activity.
Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)phenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry, primarily owing to the presence of the trifluoromethyl (-CF3) group. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These properties make it an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of bioactive compounds, with a focus on its application in the synthesis of benzoxazole derivatives and kinase inhibitors.
Application 1: Synthesis of Benzoxazole Derivatives with Potential Antimicrobial and Anticancer Activity
The ortho-disposed amino and hydroxyl groups in this compound make it an excellent precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3][4] The general synthesis involves the condensation of the aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization.
Synthetic Workflow for Benzoxazole Derivatives
Caption: General workflow for the synthesis and evaluation of benzoxazole derivatives.
Experimental Protocol: Synthesis of 2-Substituted-6-(trifluoromethyl)benzoxazoles
This protocol is a general method for the condensation of 2-aminophenols with carboxylic acids.[3]
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., benzoic acid, acetic acid)
-
Polyphosphoric acid (PPA) or other dehydrating agent
-
Toluene or other suitable high-boiling solvent
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The amount of PPA should be sufficient to create a stirrable paste.
-
Heat the reaction mixture at 130-150 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-(trifluoromethyl)benzoxazole.
Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[5]
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | S. aureus | 32 - 256 | [6] |
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | E. faecalis | 32 - 256 | [6] |
| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | P. aeruginosa | 64 - 256 | [6] |
Application 2: Development of Kinase Inhibitors for Anticancer Therapy
The trifluoromethylphenyl motif is present in several approved kinase inhibitors, such as sorafenib.[7] this compound can serve as a key starting material for the synthesis of novel kinase inhibitors. The amino group provides a handle for the introduction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.
Signaling Pathway Targeted by Kinase Inhibitors
Caption: Simplified signaling pathway illustrating the action of kinase inhibitors.
Experimental Protocol: Synthesis of a 4-Amino-2-phenol Derivative as a Kinase Inhibitor
This protocol is adapted from the synthesis of 4-amino-2-(thio)phenol derivatives.[8]
Materials:
-
This compound
-
Aryl sulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add the aryl sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-(2-hydroxy-5-(trifluoromethyl)phenyl)sulfonamide derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the IC50 value of a kinase inhibitor.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase (e.g., AKT, ABL)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| 5i (a 4-amino-2-thiophenol derivative) | AKT | 1.26 | [8] |
| 5i (a 4-amino-2-thiophenol derivative) | ABL | 1.50 | [8] |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of bioactive molecules in medicinal chemistry. Its trifluoromethyl group imparts desirable pharmacokinetic and pharmacodynamic properties to the resulting compounds. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer drug discovery. Further derivatization and biological evaluation of compounds synthesized from this precursor are warranted to fully elucidate their therapeutic potential.
References
- 1. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mjpms.in [mjpms.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-(trifluoromethyl)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)phenol is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique structure, featuring an aniline, a phenol, and a trifluoromethyl group, provides a scaffold for the synthesis of a diverse range of complex molecules. The presence of the trifluoromethyl (CF3) group is of particular significance, as its incorporation into organic molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make this compound a sought-after precursor for the development of novel therapeutic agents and advanced agrochemicals.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active heterocyclic compounds, with a focus on the construction of benzoxazole derivatives that have shown promise as inhibitors of Glutathione S-transferase P1-1 (GST P1-1), a key enzyme implicated in cancer drug resistance.
Key Applications in Organic Synthesis
The strategic placement of the amino, hydroxyl, and trifluoromethyl groups on the aromatic ring allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of:
-
Benzoxazoles: The condensation of the ortho-aminophenol moiety with carboxylic acids or aldehydes is a direct and efficient method for the synthesis of 2-substituted-6-(trifluoromethyl)benzoxazoles.[2] These compounds are of significant interest due to their wide range of biological activities.
-
Phenoxazines: The trifluoromethyl-substituted phenoxazine core is accessible from this compound and is a key structural motif in various dyes, fluorescent probes, and pharmacologically active molecules.
-
Other Heterocycles: The reactive nature of the amino and hydroxyl groups allows for their participation in various cyclization reactions to form a range of other trifluoromethyl-containing heterocyclic systems.
Synthesis of 2-Aryl-6-(trifluoromethyl)benzoxazoles
A primary application of this compound is in the synthesis of 2-aryl-6-(trifluoromethyl)benzoxazoles. These compounds have been identified as potent inhibitors of Glutathione S-transferase P1-1 (GST P1-1), an enzyme that is overexpressed in many cancer types and contributes to chemotherapy resistance.[3][4]
General Reaction Scheme:
The synthesis typically involves the condensation of this compound with a substituted aromatic aldehyde or carboxylic acid.
Caption: General scheme for benzoxazole synthesis.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)benzoxazole
This protocol describes a one-pot synthesis via the condensation of this compound with 4-chlorobenzaldehyde, catalyzed by zinc acetate.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Zinc Acetate [Zn(OAc)2]
-
Ethanol
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 4-chlorobenzaldehyde (1.0 mmol) and a catalytic amount of zinc acetate (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product and purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Quantitative Data for Benzoxazole Synthesis
The following table summarizes typical quantitative data for the synthesis of 2-aryl-6-(trifluoromethyl)benzoxazoles.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 2-Aminophenol | 4-(Trifluoromethyl)benzaldehyde | Zn(OAc)2 | Ethanol | 180 | 89 | [5] |
| 2-Aminophenol | 4-Chlorobenzaldehyde | Zn(OAc)2 | Ethanol | 150 | 89 | [5] |
| 2-Aminophenol | Benzaldehyde | Zn(OAc)2 | Ethanol | 180 | 80 | [5] |
| 2-Aminophenol | 4-Nitrobenzaldehyde | Iodine | Toluene | - | High | [4] |
Note: The yields and reaction times are based on reactions with 2-aminophenol and can be considered indicative for reactions with this compound under similar conditions.
Application in Drug Development: Targeting Glutathione S-Transferase P1-1 (GST P1-1)
The overexpression of GST P1-1 is a significant factor in the development of resistance to a variety of chemotherapeutic agents in cancer cells. GST P1-1 achieves this by catalyzing the conjugation of glutathione (GSH) to anticancer drugs, thereby detoxifying them. Additionally, GST P1-1 can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in apoptosis (programmed cell death).[6] By inhibiting JNK, GST P1-1 helps cancer cells evade apoptosis, further contributing to drug resistance.
Benzoxazole derivatives synthesized from this compound have been designed as inhibitors of GST P1-1.[3] These inhibitors can bind to the active site of GST P1-1, preventing it from detoxifying chemotherapeutic drugs and interfering with its anti-apoptotic functions. This can re-sensitize cancer cells to chemotherapy.
Signaling Pathway: GST P1-1 in Chemotherapy Resistance
The following diagram illustrates the role of GST P1-1 in promoting chemotherapy resistance and how its inhibition can restore sensitivity to anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental protocol for the synthesis of 2-Amino-4-(trifluoromethyl)phenol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route described is the reduction of 2-Nitro-4-(trifluoromethyl)phenol. This document outlines two common catalytic hydrogenation methods, utilizing Platinum(IV) oxide and Palladium on carbon, respectively. It includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and characterization data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group which can significantly alter the biological activity and physicochemical properties of a molecule. Its synthesis is a critical step in the preparation of a variety of more complex molecules with potential therapeutic or agricultural applications. The most direct and widely employed method for its preparation is the reduction of the corresponding nitro compound, 2-Nitro-4-(trifluoromethyl)phenol. This transformation can be achieved through various reduction techniques, with catalytic hydrogenation being one of the most efficient and clean methods. This protocol details two well-established catalytic systems for this reduction.
Data Presentation
The following table summarizes the quantitative data for the two primary catalytic hydrogenation methods for the synthesis of this compound from 2-Nitro-4-(trifluoromethyl)phenol.
| Parameter | Method A: Platinum(IV) Oxide | Method B: Palladium on Carbon |
| Starting Material | 2-Nitro-4-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)phenol |
| Catalyst | Platinum(IV) oxide (PtO₂) | 10% Palladium on carbon (Pd/C) |
| Solvent | Ethanol | Ethyl acetate/Methanol mixture |
| Hydrogen Pressure | 50 psig[1] | 1 - 2 atm[2] |
| Reaction Time | Not specified, catalyst added periodically[1] | ~1 hour[2] |
| Typical Yield | High (Crystallization from water)[1] | Up to 100%[2] |
| Purification | Crystallization from water[1] | Silica gel chromatography[2] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
2-Nitro-4-(trifluoromethyl)phenol
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Methanol
-
Platinum(IV) oxide (Adam's catalyst)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (high purity)
-
Celite or a similar filter aid
-
Deionized water
-
-
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for crystallization
-
Silica gel for chromatography (for Method B)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
-
Method A: Catalytic Hydrogenation using Platinum(IV) Oxide
This protocol is adapted from a procedure utilizing Platinum(IV) oxide as the catalyst.[1]
1. Reaction Setup: a. In a suitable high-pressure reaction vessel, dissolve 82.2 g of 2-Nitro-4-(trifluoromethyl)phenol in 300 ml of ethanol. b. Carefully add 0.5 g of Platinum(IV) oxide catalyst to the solution.
2. Hydrogenation: a. Seal the reaction vessel and connect it to a Parr hydrogenation apparatus. b. Purge the vessel with nitrogen gas several times to remove air, then introduce hydrogen gas. c. Pressurize the reactor to 50 psig with hydrogen. d. Begin vigorous stirring and maintain the reaction at room temperature. e. The reaction progress can be monitored by the uptake of hydrogen. Fresh portions of the catalyst may be added periodically to ensure the reaction goes to completion.
3. Work-up and Purification: a. Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen. b. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. c. Wash the Celite pad with a small amount of ethanol to recover any remaining product. d. Concentrate the filtrate using a rotary evaporator to remove the ethanol. e. The resulting residue is then crystallized from water to yield this compound.
Method B: Catalytic Hydrogenation using Palladium on Carbon
This general procedure is based on the use of 10% Palladium on carbon as the catalyst.[2]
1. Reaction Setup: a. To a round-bottom flask, add a suspension of 2-Nitro-4-(trifluoromethyl)phenol and 10% Pd/C in a mixture of ethyl acetate and methanol.
2. Hydrogenation: a. Stir the suspension under a hydrogen atmosphere (1 - 2 atm), which can be achieved using a balloon filled with hydrogen. b. The reaction is typically stirred at room temperature for approximately 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification: a. Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. b. Rinse the filter cake with the solvent mixture. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. The resulting crude product can be purified by silica gel chromatography to afford the pure this compound.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic hydrogenation with hydrogen gas should be performed with extreme caution due to the flammable nature of hydrogen. Ensure the apparatus is properly set up and checked for leaks.
-
The catalysts (PtO₂ and Pd/C) can be pyrophoric, especially after the reaction. Handle them with care and do not allow them to dry in the air. Quench the catalyst carefully after filtration.
Conclusion
The synthesis of this compound via the reduction of 2-Nitro-4-(trifluoromethyl)phenol is a robust and efficient transformation. The two catalytic hydrogenation methods presented here offer high yields and are amenable to laboratory-scale synthesis. The choice between Platinum(IV) oxide and Palladium on carbon may depend on the availability of equipment, desired purity, and the scale of the reaction. This protocol provides a detailed guide for researchers to successfully synthesize this important chemical intermediate.
References
Applications of 2-Amino-4-(trifluoromethyl)phenol in Agrochemical Research: A Detailed Guide
Introduction
2-Amino-4-(trifluoromethyl)phenol is a crucial building block in the synthesis of modern agrochemicals. The presence of the trifluoromethyl (-CF3) group imparts desirable properties to the final active ingredients, including enhanced metabolic stability, increased lipophilicity, and improved biological activity. These characteristics make it a valuable scaffold for the development of potent herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and an overview of the biological pathways associated with agrochemicals derived from this important intermediate.
Application Notes: The Herbicide Flufenacet
A prominent example of an agrochemical derived from a trifluoromethyl-containing aniline intermediate is the herbicide Flufenacet . While a direct synthesis from this compound is not commonly documented, its core structure, N-(4-fluorophenyl)-N-isopropylaniline, can be conceptually derived from precursors related to trifluoromethyl-anilines. Flufenacet is a selective, pre- and early post-emergence herbicide effective against a wide range of annual grasses and some broadleaf weeds in crops such as corn, soybeans, wheat, and barley.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Flufenacet belongs to the oxyacetamide class of herbicides and its primary mode of action is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids.
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units to a growing fatty acid chain. Flufenacet specifically targets and inhibits one of the key enzymes in this complex, the VLCFA elongase, which is a condensing enzyme. By disrupting the production of VLCFAs, Flufenacet interferes with several critical plant processes:
-
Cell Division and Growth: VLCFAs are vital for the formation of new cell membranes and for cell expansion. Inhibition of their synthesis leads to a cessation of cell division and growth, particularly in the rapidly developing tissues of germinating seedlings.
-
Cuticle Formation: The protective waxy cuticle on the surface of leaves and stems is rich in VLCFA derivatives. A compromised cuticle leads to increased water loss and makes the plant more susceptible to environmental stresses and pathogens.
-
Seedling Development: The inhibition of VLCFA synthesis is particularly effective during the early stages of seedling growth, preventing the emergence and establishment of weeds.
The following diagram illustrates the VLCFA biosynthesis pathway and the point of inhibition by Flufenacet.
Caption: Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) biosynthesis pathway by the herbicide Flufenacet.
Quantitative Bioactivity Data
The herbicidal efficacy of Flufenacet varies depending on the weed species, growth stage, and environmental conditions. The following table summarizes the effective dose required to achieve 50% growth reduction (ED50) for several common weed species.
| Weed Species | Common Name | ED50 (g a.i./ha) | Reference |
| Alopecurus myosuroides | Black-grass | 10.5 - 222.76 | [1] |
| Lolium rigidum | Rigid Ryegrass | 60 - 240 (in mixture) | [2] |
| Amaranthus retroflexus | Redroot Pigweed | Not specified | |
| Chenopodium album | Common Lambsquarters | Not specified |
Note: ED50 values can vary significantly between different biotypes of the same weed species, especially with the development of herbicide resistance.
Experimental Protocols
The synthesis of Flufenacet involves the coupling of two key intermediates: N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide and a trifluoromethyl-containing thiadiazole derivative. While a direct synthesis from this compound is not provided in a single source, a plausible multi-step synthetic route can be proposed.
Proposed Synthetic Pathway from a Related Precursor:
The following diagram outlines a potential workflow for the synthesis of Flufenacet, starting from a related precursor to the user-specified compound.
Caption: A plausible synthetic workflow for the herbicide Flufenacet from key starting materials.
Protocol 1: Synthesis of N-isopropyl-4-fluoroaniline (Intermediate A)
Objective: To synthesize N-isopropyl-4-fluoroaniline via reductive amination of 4-fluoroaniline.
Materials:
-
4-fluoroaniline
-
Acetone
-
Glacial acetic acid
-
Sodium borohydride (NaBH4)
-
Ice
-
50% aqueous sodium hydroxide (NaOH) solution
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
500 ml three-neck round bottom flask with mechanical stirrer
-
Distillation apparatus
Procedure:
-
In the 500 ml three-neck round bottom flask, prepare a solution of 22.2 g (0.2 mol) of 4-fluoroaniline and 17.6 ml (0.24 mol) of acetone in 120 ml of glacial acetic acid.
-
Cool the stirred solution to approximately 10°C in an ice bath.
-
Slowly add 9.4 g (0.25 mol) of sodium borohydride in portions, ensuring the temperature remains below 20°C.
-
After the addition is complete, continue stirring at 20°C for 30 minutes, and then for an additional hour at room temperature.
-
Pour the reaction mixture into 500 ml of ice water.
-
Make the aqueous solution alkaline by the dropwise addition of 120 ml of 50% aqueous sodium hydroxide solution, keeping the temperature below 25°C.
-
Extract the product with hexane (2 x 100 ml).
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent.
-
Purify the resulting clear liquid by distillation to obtain N-isopropyl-4-fluoroaniline.
Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (Intermediate D)
Objective: To synthesize 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole from 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole via a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (CH2Cl2)
-
Reaction vessel with cooling and stirring capabilities
-
Filtration apparatus
Procedure:
-
Suspend 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in concentrated hydrochloric acid in a reaction vessel and cool the mixture to 0-5°C with an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of Flufenacet
Objective: To synthesize Flufenacet by coupling N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide and 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole.
Materials:
-
N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide
-
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., acetone, DMF, THF)
-
Reaction vessel with stirring and temperature control
-
Extraction and purification apparatus
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide in the anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0°C for strong bases like NaH) to form the alkoxide.
-
Slowly add a solution of 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Flufenacet.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions. The proposed synthetic route is a conceptual guide and may require optimization of reaction conditions.
References
Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and potential applications of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various high-value compounds.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-Nitro-4-(trifluoromethyl)phenol. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-Nitro-4-(trifluoromethyl)phenol
-
Ethanol
-
Platinum oxide (PtO₂) catalyst
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve 2-Nitro-4-(trifluoromethyl)phenol in ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of platinum oxide to the solution.
-
Pressurize the vessel with hydrogen gas to approximately 50 psig.
-
Agitate the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
If the reaction stalls, fresh portions of the catalyst can be added periodically.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting residue is then crystallized from water to yield this compound as a solid.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 82.2 g of 2-Nitro-4-(trifluoromethyl)phenol | [1] |
| Solvent | 300 ml of ethanol | [1] |
| Catalyst | 0.5 g of platinum oxide | [1] |
| Hydrogen Pressure | 50 psig | [1] |
| Purification | Crystallization from water | [1] |
Note: Specific yield data was not provided in the referenced source.
Synthesis Workflow
Caption: Catalytic hydrogenation workflow for the synthesis of this compound.
Key Reaction Mechanisms and Applications
This compound is a versatile building block due to the presence of three reactive sites: the amino group, the hydroxyl group, and the aromatic ring activated by these groups.
Acylation Reactions
The amino and hydroxyl groups of this compound can readily undergo acylation reactions with acylating agents like acyl chlorides or anhydrides. The amino group is generally more nucleophilic and will react preferentially under neutral or slightly basic conditions.
The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding amide.
Caption: General mechanism for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a catalyst and base)
-
Suitable solvent (e.g., dichloromethane or tetrahydrofuran)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric equivalent or a slight excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with water and a dilute acid (e.g., 1M HCl) to remove pyridine and unreacted starting material.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.
Synthesis of Benzoxazoles
This compound is a key precursor for the synthesis of benzoxazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The synthesis typically involves the condensation of the aminophenol with an aldehyde or a carboxylic acid derivative.
The reaction with an aldehyde proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the benzoxazole ring.
Caption: General mechanism for the synthesis of benzoxazoles from this compound and an aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Catalyst (e.g., Zn(OAc)₂, Fe₃O₄@SiO₂-SO₃H)
-
Solvent (optional, can be performed solvent-free)
-
Heating apparatus
Procedure:
-
In a reaction vessel, mix equimolar amounts of this compound and the substituted aromatic aldehyde.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the mixture with stirring. The reaction can often be carried out under solvent-free conditions at an elevated temperature (e.g., 50-70°C).[2][3]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by direct purification of the reaction mixture, often by column chromatography or recrystallization.
Quantitative Data for Benzoxazole Synthesis
The yields of benzoxazole synthesis can vary depending on the specific aldehyde and catalyst used.
| Aldehyde | Catalyst | Yield (%) | Reference |
| 4-Methylbenzaldehyde | Zn(OAc)₂ | 90 | [4] |
| 4-Methoxybenzaldehyde | Zn(OAc)₂ | 92 | [4] |
| Benzaldehyde | Zn(OAc)₂ | 80 | [4] |
| 4-Fluorobenzaldehyde | Zn(OAc)₂ | 88 | [4] |
| 4-(Trifluoromethyl)benzaldehyde | Zn(OAc)₂ | 89 | [4] |
| 4-Chlorobenzaldehyde | Zn(OAc)₂ | 89 | [4] |
| Benzaldehyde | Fe₃O₄@SiO₂-SO₃H | up to 90 | [3] |
Applications in Drug Development
The trifluoromethyl group is a crucial pharmacophore in modern drug design. Its incorporation into molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Benzoxazole derivatives synthesized from this compound have shown promising anticancer activity.
Anticancer Activity of Benzoxazole Derivatives
Several studies have reported the synthesis and evaluation of benzoxazole derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, certain benzoxazole derivatives have demonstrated good anti-breast cancer activity against the MCF-7 cell line.[5][6] The mechanism of action for some of these compounds is believed to be similar to that of the anticancer prodrug Phortress, which involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 CYP1A1 gene expression.[7]
Logical Relationship in Drug Discovery
Caption: Logical workflow for the development of anticancer agents from this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Protocols for the Characterization of 2-Amino-4-(trifluoromethyl)phenol
For Immediate Release
This document provides detailed application notes and experimental protocols for the comprehensive characterization of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. The following methods are designed for use by researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| Melting Point | 121-122 °C | [2][3] |
| Boiling Point | 234.5 °C at 760 mmHg | [2] |
| Appearance | Yellow to light brown solid | [3] |
| IUPAC Name | This compound | [1] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the quantitative analysis of this compound. This method provides excellent resolution and sensitivity for the determination of purity and the detection of impurities. A C18 column is recommended for optimal separation. The method outlined below is adapted from established procedures for similar halogenated and trifluoromethyl-substituted anilines and phenols.[4][5][6]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid can be used. The mobile phase should be degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 0.01 - 0.2 mg/mL) to construct a calibration curve.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve. Impurities can be identified by their relative retention times and quantified using the area normalization method.
Table 2: Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time | ~ 5-10 min (dependent on exact conditions) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities in this compound. Due to the polar nature of the amino and hydroxyl groups, derivatization may be necessary to improve chromatographic peak shape and thermal stability.[7] However, direct injection is also possible. The mass spectrometer provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
If derivatization is required, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to assess the overall purity. The mass spectrum of the main peak should correspond to this compound, and the spectra of minor peaks can be compared to a spectral library (e.g., NIST) for impurity identification.
Table 3: GC-MS Data for this compound
| Parameter | Value |
| Molecular Ion (M+) | m/z 177 |
| Key Fragment Ions | m/z 158, 130, 109 |
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and confirmation of the chemical identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are primary techniques for the unambiguous structural confirmation of this compound. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Table 4: ¹H NMR Data for this compound in CDCl₃ [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.98 | d, J = 1.9 Hz | 1H | Aromatic H |
| 6.94 | ddd, J = 0.8, 2.1, 8.1 Hz | 1H | Aromatic H |
| 6.76 | d, J = 8.1 Hz | 1H | Aromatic H |
| 3.35-4.78 | br s | 2H | -NH₂ |
Table 5: Estimated ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-OH |
| ~135 | C-NH₂ |
| ~125 (q) | -CF₃ |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C-CF₃ |
| ~115 | Aromatic C-H |
| ~113 | Aromatic C-H |
Logical Flow for Spectroscopic Analysis:
Caption: Logical relationship between spectroscopic techniques for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The characteristic vibrational frequencies of the O-H, N-H, C-F, and aromatic C-H and C=C bonds provide a unique "fingerprint" for the compound.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Table 6: FTIR Peak Assignments for this compound [3]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3386, 3311 | N-H stretching | Primary Amine (-NH₂) |
| ~3300 (broad) | O-H stretching | Phenolic Hydroxyl (-OH) |
| 1618, 1528 | C=C stretching | Aromatic Ring |
| 1461 | C-H bending | Aromatic Ring |
| 1331, 1165, 1098 | C-F stretching | Trifluoromethyl (-CF₃) |
Thermal Analysis
Thermal analysis techniques are employed to evaluate the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions.
Experimental Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 250 °C.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition.
Table 7: Expected DSC Data for this compound
| Parameter | Expected Value |
| Melting Endotherm (Onset) | ~121 °C |
| Melting Endotherm (Peak) | ~122 °C |
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of this compound.
Experimental Protocol:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pans: Alumina or platinum pans.
-
Sample Weight: 5-10 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Data Analysis: The onset of decomposition is determined from the temperature at which significant weight loss begins.
Table 8: Expected TGA Data for this compound
| Parameter | Expected Value |
| Onset of Decomposition | > 200 °C |
| Residual Mass at 600 °C | < 5% |
Workflow for Thermal Analysis:
Caption: A workflow for the thermal analysis of this compound.
References
- 1. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for High-Purity 2-Amino-4-(trifluoromethyl)phenol in Pharmaceutical R&D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of high-purity 2-Amino-4-(trifluoromethyl)phenol as a key building block in pharmaceutical research and development. This versatile intermediate is particularly valuable in the synthesis of novel kinase inhibitors and other targeted therapeutics. The protocols outlined below are representative methodologies for the synthesis and evaluation of derivatives of this compound.
Introduction
This compound is a crucial starting material in medicinal chemistry due to its unique structural features. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The presence of both an amino and a hydroxyl group on the phenyl ring provides reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. This compound is of particular interest for the development of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| CAS Number | 454-81-9 |
| Appearance | Off-white to light brown crystalline powder |
| Purity | ≥98% |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Application: Synthesis of a Novel Series of Kinase Inhibitors
This section outlines a representative workflow for the synthesis and evaluation of a series of hypothetical kinase inhibitors derived from this compound. The core scaffold is a 2-(substituted-anilino)-4-(trifluoromethyl)phenyldiamine, a common motif in kinase inhibitors.
Synthetic Workflow
The synthesis of the target compounds can be achieved through a multi-step process, as depicted in the workflow diagram below. This involves an initial protection of the phenol group, followed by a Buchwald-Hartwig amination to introduce the substituted aniline moiety, and finally, a deprotection step to yield the final products.
Caption: Synthetic workflow for the preparation of kinase inhibitor candidates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Protected this compound derivative (1.0 eq)
-
Substituted aryl halide (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the protected this compound derivative, substituted aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Biological Evaluation: In Vitro Kinase Inhibition and Cellular Assays
The synthesized compounds can be evaluated for their biological activity using a panel of in vitro assays.
In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., a receptor tyrosine kinase) is described below.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Synthesized compounds (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
Add the compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines can be determined using the MTT assay.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the GI₅₀ values.
Data Presentation
The quantitative data from the biological assays can be summarized in a table for easy comparison of the structure-activity relationship (SAR).
| Compound ID | R-Group on Aryl Halide | Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) |
| Lead-01 | -H | 150 | 12.5 |
| Lead-02 | 4-Cl | 75 | 8.2 |
| Lead-03 | 4-F | 82 | 9.1 |
| Lead-04 | 4-CH₃ | 120 | 11.0 |
| Lead-05 | 3,4-diCl | 45 | 5.6 |
| Staurosporine | (Control) | 10 | 0.8 |
Signaling Pathway
The synthesized kinase inhibitors are designed to target key signaling pathways implicated in cancer cell proliferation and survival. A simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway is shown below.
Caption: Simplified receptor tyrosine kinase (RTK) signaling pathway.
Conclusion
High-purity this compound is a valuable and versatile building block for the synthesis of novel bioactive molecules in pharmaceutical R&D. Its utility in the construction of kinase inhibitors has been demonstrated through a representative synthetic and biological evaluation workflow. The protocols and data presented herein provide a framework for researchers to utilize this important intermediate in their drug discovery programs.
References
Application Notes and Protocols for the Synthesis of High-Performance Polyimides from 2-Amino-4-(trifluoromethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the polymer backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved solubility.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis of polyimides utilizing diamines derived from 2-Amino-4-(trifluoromethyl)phenol. The trifluoromethyl group, strategically positioned on the diamine monomer, imparts unique characteristics to the resulting polyimides, making them suitable for advanced applications in microelectronics, aerospace, and as specialty materials in drug development and delivery systems where high performance is critical.
Diamine Monomer Synthesis
The key to synthesizing these high-performance polyimides is the preparation of a suitable diamine monomer derived from this compound. A common strategy involves the creation of an ether-linked diamine. This is typically achieved through a multi-step synthesis that begins with a related precursor, 2-chloro-5-nitrobenzotrifluoride, which can be synthesized from this compound. The general synthetic pathway involves a nucleophilic aromatic substitution (Williamson ether synthesis) to form a dinitro intermediate, followed by the reduction of the nitro groups to primary amines.
Protocol: Synthesis of a Representative Diamine Monomer: 1,3-Bis(4-amino-2-trifluoromethylphenoxy)benzene
This protocol is based on established methods for synthesizing similar ether-linked fluorinated diamines.
Step 1: Synthesis of 1,3-Bis(4-nitro-2-trifluoromethylphenoxy)benzene
-
To a flask equipped with a stirrer, condenser, and nitrogen inlet, add 1,3-dihydroxybenzene (resorcinol), 2-chloro-5-nitrobenzotrifluoride, and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Add anhydrous potassium carbonate (K2CO3) as a base.
-
Heat the reaction mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a large volume of water to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with water and methanol, and dry under vacuum.
Step 2: Reduction to 1,3-Bis(4-amino-2-trifluoromethylphenoxy)benzene
-
Dissolve the dinitro compound in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalyst, such as 10% palladium on activated carbon (Pd/C).
-
Introduce hydrazine hydrate dropwise or perform hydrogenation under a hydrogen atmosphere.
-
After the reduction is complete (monitored by TLC), filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude diamine can be purified by recrystallization from a suitable solvent system (e.g., THF/ethanol) to yield the pure diamine monomer.[1]
Polyimide Synthesis
Polyimides can be synthesized from the resulting fluorinated diamine and various aromatic dianhydrides via a conventional two-step method or a one-step high-temperature polycondensation.
Protocol 1: Two-Step Polyimide Synthesis via Poly(amic acid)
This method involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of the synthesized diamine (e.g., 1,3-Bis(4-amino-2-trifluoromethylphenoxy)benzene) in a dry, polar aprotic solvent like DMAc or N-methyl-2-pyrrolidone (NMP).
-
Gradually add an equimolar amount of a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) to the stirred diamine solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[1][5]
Step 2A: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[5]
Step 2B: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.[1][5]
Protocol 2: One-Step High-Temperature Polycondensation
This method directly yields the polyimide in a single step.
-
In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine the diamine, dianhydride, and a high-boiling solvent such as m-cresol containing a catalyst like isoquinoline.
-
Heat the mixture to a high temperature (e.g., 180-200°C) and maintain for several hours to facilitate both polycondensation and in-situ imidization.
-
Water formed during the reaction is removed by azeotropic distillation.
-
After cooling, the polyimide is isolated by precipitation in a non-solvent, followed by filtration, washing, and drying.
Properties of Polyimides Derived from this compound Analogs
The incorporation of the trifluoromethylphenoxy side groups significantly influences the properties of the resulting polyimides.
Table 1: Thermal Properties of Fluorinated Polyimides
| Polyimide (Diamine/Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |
| Diamine 1 / Dianhydride A | 259 - 281 | 551 - 561 (N2), 515 - 520 (Air)[4] |
| Diamine 2 / Dianhydride B | 222 - 280 | > 520 (N2 and Air)[1] |
| Diamine 3 / Dianhydride C | 246 - 286 | Not Specified |
Table 2: Mechanical and Electrical Properties of Fluorinated Polyimides
| Property | Value Range |
| Tensile Strength (MPa) | 72.3 - 153.24[3] |
| Young's Modulus (GPa) | 1.4 - 2.3[3] |
| Elongation at Break (%) | 6.9 - 12.5[3] |
| Dielectric Constant (at 1 MHz) | 2.69 - 2.85[4] |
| Water Absorption (%) | 0.59 - 0.68[4] |
Visualizing the Synthesis and Workflow
Diagram 1: General Synthesis of Diamine Monomer
Caption: Synthesis of an ether-linked diamine monomer.
Diagram 2: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for two-step polyimide synthesis.
Conclusion
The use of diamines derived from this compound in polyimide synthesis offers a versatile route to high-performance materials with a desirable combination of properties. The presence of the trifluoromethyl group enhances solubility, lowers the dielectric constant, and reduces moisture uptake, while maintaining excellent thermal and mechanical stability. The detailed protocols and data presented herein provide a solid foundation for researchers and professionals to explore and utilize these advanced fluorinated polyimides in a variety of demanding applications.
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoromethylation Reactions Involving Aminophenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules, such as aminophenols, is a powerful strategy in medicinal chemistry and drug development. The unique properties of the -CF3 group, including high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a compound. This document provides detailed application notes and protocols for the trifluoromethylation of aminophenols, covering various reagents and catalytic systems.
Overview of Trifluoromethylation Strategies for Aminophenols
Aminophenols possess two nucleophilic sites: the amino (-NH2) and the hydroxyl (-OH) groups, as well as the aromatic ring which is susceptible to electrophilic or radical attack. The selective trifluoromethylation of one of these sites is a significant challenge. The choice of trifluoromethylating reagent, catalyst, and reaction conditions determines the outcome of the reaction, leading to O-trifluoromethylation, N-trifluoromethylation, or C-trifluoromethylation.
Common Trifluoromethylating Reagents:
-
Electrophilic Reagents: Togni's reagents and Umemoto's reagents are hypervalent iodine and sulfonium compounds, respectively, that deliver an electrophilic "CF3+" equivalent.[1][2]
-
Radical Precursors: Langlois' reagent (CF3SO2Na) and trifluoroiodomethane (CF3I) are common sources of the trifluoromethyl radical (•CF3).[3][4]
-
Nucleophilic Reagents: Ruppert-Prakash reagent (TMSCF3) acts as a nucleophilic "CF3-" source, often requiring activation.[5]
Catalytic Systems:
-
Photocatalysis: Utilizes visible light to initiate radical pathways, often employing photosensitizers like iridium or ruthenium complexes.[6]
-
Electrocatalysis: Employs an electric current to generate reactive trifluoromethyl species under mild conditions.[7]
-
Copper Catalysis: Copper salts are widely used to mediate or catalyze trifluoromethylation reactions with various reagents.[8][9]
-
Metal-Free Conditions: Certain reactions can proceed without a metal catalyst, often initiated by a base or an organic photocatalyst.[3]
Data Presentation: Trifluoromethylation of Aminophenol Derivatives and Related Substrates
The following tables summarize the reaction conditions and outcomes for the trifluoromethylation of aminophenols and related compounds, providing a comparative overview of different methodologies.
Table 1: O-Trifluoromethylation of Phenols
| Entry | Substrate | CF3 Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 4-Nitrophenol | Togni's Reagent II | Cs2CO3, Chloroform, RT | 1-Nitro-4-(trifluoromethoxy)benzene | High | [10] |
| 2 | Phenol | CF3SO2Na | Laccase/Cu(II), TBHP | 4-(Trifluoromethyl)phenol | Good | [3] |
| 3 | Electron-deficient phenols | CF3SO2Na | Electrochemical, NaClO4 | Aryl trifluoromethyl ethers | up to 75 | [7] |
| 4 | Phenols | CF3I | Visible light (450 nm), Cs2CO3, DMF | Doubly trifluoromethylated phenols | Good | [4] |
Table 2: C-Trifluoromethylation of Anilines and Phenols
| Entry | Substrate | CF3 Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Aniline | CF3SO2Na | Oxidative conditions | Mixture of ortho- and para-isomers | 13 | [11] |
| 2 | Phenolates | Togni's Reagent II | - | ortho-Trifluoromethylated phenol | Good | [1] |
| 3 | Aniline (as picolinamide) | CF3SO2Na | Fe-promoted, UV irradiation | ortho-Trifluoromethylated aniline | Good | [12] |
Table 3: N-Trifluoromethylation of Amines
| Entry | Substrate | CF3 Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Secondary Amines | (Me4N)SCF3 | AgF, RT | N-Trifluoromethylated amine | High | [13] |
Experimental Protocols
Protocol 1: Ortho-Trifluoromethoxylation of an Acetanilide Derivative via OCF3 Migration
This protocol is adapted from a method for the synthesis of ortho-trifluoromethoxylated aniline derivatives and is applicable to aminophenol derivatives after appropriate protection of the functional groups.[10][14]
Step 1: O-Trifluoromethylation of the N-hydroxyacetamido precursor
-
To a round-bottom flask, add the N-hydroxyacetamido-protected aminophenol derivative (1.0 mmol, 1.0 equiv) and a catalytic amount of cesium carbonate (Cs2CO3, 0.1 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add degassed chloroform (5 mL).
-
In a separate flask, dissolve Togni's Reagent II (1.2 mmol, 1.2 equiv) in degassed chloroform (5 mL).
-
Slowly add the solution of Togni's Reagent II to the reaction mixture at room temperature. The exclusion of oxygen is critical for this radical-mediated process.[14]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Thermally Induced OCF3 Migration
-
Dissolve the purified O-trifluoromethylated intermediate (1.0 mmol) in nitromethane (10 mL) in a sealed tube.
-
Heat the reaction mixture to 120 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the ortho-trifluoromethoxylated product.[14]
Protocol 2: Photocatalytic C-H Trifluoromethylation of a Phenol Derivative
This protocol is based on a visible-light-promoted multiple trifluoromethylation of phenols and can be adapted for aminophenols, likely requiring protection of the amino group.[4]
-
To a reaction vial, add the protected aminophenol (0.5 mmol, 1.0 equiv) and cesium carbonate (Cs2CO3, 1.0 mmol, 2.0 equiv).
-
Add dimethylformamide (DMF, 2.5 mL).
-
Seal the vial and degas the solution by bubbling with argon for 15 minutes.
-
Add trifluoroiodomethane (CF3I, 1.0 mmol, 2.0 equiv) via a syringe.
-
Place the reaction vial approximately 5 cm from a 450 nm LED lamp and stir at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the trifluoromethylated product.
Protocol 3: Copper-Catalyzed Trifluoromethylation of an Aminophenol Derivative with a Nucleophilic CF3 Source
This is a general protocol for the copper-catalyzed trifluoromethylation of aryl halides using TMSCF3, which can be adapted for halogenated aminophenol derivatives.[15]
-
To a Schlenk tube, add the halogenated aminophenol derivative (1.0 mmol, 1.0 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Pathways and Workflows
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for different trifluoromethylation reactions.
Caption: Proposed mechanism for photocatalytic C-H trifluoromethylation.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 5. mdpi.com [mdpi.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed synthesis of trifluoromethyl-substituted isoxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(trifluoromethyl)phenol.
Troubleshooting Guide
Encountering unexpected results during the synthesis of this compound can be a common challenge. The following table outlines potential issues, their likely causes related to impurities, and recommended solutions to get your experiment back on track.
| Issue | Potential Cause (Impurity-Related) | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of the starting material, 2-nitro-4-(trifluoromethyl)phenol. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. Consider extending the reaction time or increasing the amount of reducing agent. |
| Formation of significant side products due to non-selective reduction. | Optimize the reaction conditions, such as temperature and catalyst selection, to favor the desired reduction pathway. For example, catalytic hydrogenation is often more selective than using dissolving metals. | |
| Discoloration of Final Product (e.g., brown or purple) | Oxidation of the aminophenol product. Aminophenols are susceptible to air oxidation, which can lead to colored impurities.[1][2] | Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store the purified product in a dark, cool place. Consider using antioxidants during workup and storage if compatible with downstream applications. |
| Presence of an Isomeric Impurity | Formation of 4-Amino-2-(trifluoromethyl)phenol during the synthesis. | The formation of this isomer can be influenced by the synthetic route of the starting nitro compound. Utilize an HPLC method capable of separating aminophenol isomers to quantify the level of this impurity.[3][4] Purification by column chromatography or recrystallization may be necessary. |
| Unexpected Peaks in NMR or Mass Spectrum | Presence of residual starting material (2-nitro-4-(trifluoromethyl)phenol), intermediates from incomplete reduction (e.g., nitroso or hydroxylamine species), or byproducts from the synthesis of the starting material. | Isolate the impurity using preparative HPLC for structural elucidation by NMR and MS. Compare the spectra with known standards of potential impurities. |
| Broad or Tailing Peaks in HPLC Analysis | Interaction of the basic amino group with acidic silanols on the HPLC column. | Use a base-deactivated HPLC column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also improve peak shape. |
| Presence of Volatile Organic Compounds (VOCs) in GC-MS | Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, toluene). | Employ a validated headspace GC-MS method to identify and quantify residual solvents.[5][6][7] Ensure efficient drying of the final product under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 2-nitro-4-(trifluoromethyl)phenol.
-
Intermediates: Incomplete reduction can lead to the formation of 2-nitroso-4-(trifluoromethyl)phenol and 2-hydroxylamino-4-(trifluoromethyl)phenol.
-
Isomeric Impurities: Positional isomers such as 4-Amino-2-(trifluoromethyl)phenol may be present.[8]
-
-
Starting Material Impurities: Impurities present in the initial starting material, 4-chlorobenzotrifluoride, can carry through the synthesis. A potential byproduct from the nitration of 4-chlorobenzotrifluoride is 4-chloro-3,5-dinitrobenzotrifluoride.[9][10]
-
Degradation Products: Aminophenols are prone to oxidation, leading to colored polymeric impurities.[1][2]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, methanol, ethyl acetate) may remain in the final product.[7]
Q2: How can I identify an unknown impurity in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
-
Separation: Isolate the impurity from the main product using High-Performance Liquid Chromatography (HPLC) or preparative Thin Layer Chromatography (TLC).
-
Structural Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed information about the chemical structure of the impurity. 1H, 13C, and 19F NMR would be particularly useful for this compound.[11]
-
Infrared (IR) Spectroscopy: Identify functional groups present in the impurity.
-
Q3: Are there any specific storage conditions recommended for this compound to prevent degradation?
A3: Yes, due to its susceptibility to oxidation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it in a cool, dark place to minimize degradation from heat and light.[1][2]
Impurity Formation and Control Workflow
The following diagram illustrates the potential points of impurity introduction during the synthesis of this compound and the corresponding control points.
Caption: Logical workflow of impurity introduction and control points.
Quantitative Data Summary
While specific quantitative data for impurities in every batch of this compound will vary, the following table provides typical acceptable limits for impurities in pharmaceutical intermediates based on regulatory guidelines.
| Impurity Type | Typical Specification Limit | Analytical Technique |
| Any Unspecified Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
| Residual Solvents | Varies by solvent (ICH Q3C limits) | GC-MS |
| Isomeric Impurity (e.g., 4-Amino-2-(trifluoromethyl)phenol) | Typically controlled to ≤ 0.15% | HPLC |
| Unreacted Starting Material (2-nitro-4-(trifluoromethyl)phenol) | Typically controlled to ≤ 0.15% | HPLC |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound and its impurities. These should be considered as starting points and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the separation of this compound from its potential impurities, including the starting material and isomeric byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents in the final product.
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as DMSO or DMF.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for confirming the structure of the final product and for elucidating the structure of unknown impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Particularly useful for fluorine-containing compounds to confirm the trifluoromethyl group.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
Synthesis and Impurity Relationship Diagram
The following diagram illustrates the relationship between the starting materials, key reaction steps, and the potential formation of common impurities.
Caption: Key synthesis steps and potential impurity formation pathways.
References
- 1. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cms.agr.wa.gov [cms.agr.wa.gov]
- 6. rroij.com [rroij.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. cenmed.com [cenmed.com]
- 9. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 10. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-4-(trifluoromethyl)phenol
Welcome to the technical support center for the purification of 2-Amino-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My recrystallization attempt resulted in a low yield. What are the possible causes and solutions?
Low recovery after recrystallization is a frequent issue. Several factors could be responsible:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of the compound in solution even after cooling, thus reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. A troubleshooting guide for solvent selection is provided below.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[1]
-
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost.
-
Solution: Use a heated funnel or preheat the filtration apparatus and receiving flask. Perform the hot filtration step as quickly as possible.[1]
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Q3: The purity of my this compound did not improve significantly after recrystallization. What went wrong?
If the purity remains low, consider the following:
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Insoluble Impurities: If the crude product contains insoluble impurities, they should be removed by hot filtration before allowing the solution to cool.
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Soluble Impurities: If the impurities have similar solubility characteristics to the desired product in the chosen solvent, recrystallization may not be effective.
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Solution: Consider using a different recrystallization solvent or switch to an alternative purification method like column chromatography.
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Oiling Out: The compound may separate as an oil instead of crystals if the boiling point of the solvent is too high or if the solution is supersaturated.
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Solution: Re-heat the solution and add a small amount of additional solvent. If the problem persists, try a different solvent with a lower boiling point.
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Q4: I am having trouble with the column chromatography of this compound. The separation is poor. How can I improve it?
Poor separation in column chromatography can be frustrating. Here are some common causes and their solutions:
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Incorrect Mobile Phase: The polarity of the eluent is critical for good separation.[2]
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Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. A step-gradient elution, starting with a less polar solvent and gradually increasing polarity, can also improve separation.[2]
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Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.
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Solution: Use an appropriate amount of crude mixture for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
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Poor Column Packing: Cracks, bubbles, or uneven packing of the stationary phase will lead to channeling and poor separation.[3]
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Solution: Carefully pack the column using a slurry method to ensure a uniform and tightly packed bed.[3]
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Sample Application: Applying the sample in too large a volume of solvent will cause the initial band to be too broad.
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Solution: Dissolve the crude sample in the minimum amount of the mobile phase or a less polar solvent and load it onto the column in a concentrated band.[3]
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Q5: My purified this compound is discolored (e.g., brown or pink). What is the cause and how can I fix it?
Aminophenols are susceptible to oxidation, which can lead to discoloration.
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Cause: Exposure to air and light, especially in the presence of trace metal impurities, can cause oxidation of the amino and phenol groups.
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Solution:
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Purification: Treatment with activated carbon during recrystallization can often remove colored impurities.
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Prevention: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
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Data Presentation
The following tables provide a hypothetical comparison of purification outcomes for this compound to guide researchers in selecting an appropriate method.
Table 1: Comparison of Purification Techniques
| Technique | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) | Time Required (hours) |
| Recrystallization | 85 | 98.5 | 75 | 3-4 |
| Column Chromatography | 85 | >99 | 60 | 6-8 |
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity (%) |
| Water | High | Moderate | Needles | 97.0 |
| Toluene | High | Low | Plates | 98.5 |
| Ethanol/Water (80:20) | High | Low | Prisms | 99.2 |
| Heptane/Ethyl Acetate (70:30) | Moderate | Very Low | Fine Needles | 98.8 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent (e.g., Toluene). Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent until the solid completely dissolves.[1]
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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Mobile Phase Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) that gives a target Rf value of 0.2-0.3 for the product.
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Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[3] Add another layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column using a pipette.[3]
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Elution: Carefully add the mobile phase to the column. Begin collecting fractions as the solvent elutes from the bottom. If using a gradient, gradually increase the polarity of the mobile phase.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the purification techniques described.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)phenol synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of the corresponding nitro compound, 2-nitro-4-(trifluoromethyl)phenol. This transformation can be achieved through several reduction protocols, most commonly catalytic hydrogenation.
Q2: What are the typical catalysts used for the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)phenol?
A2: Several catalysts are effective for this reduction. The most commonly employed are platinum(IV) oxide (PtO₂, Adam's catalyst) and palladium on carbon (Pd/C). Raney Nickel is also a viable option, particularly when trying to avoid dehalogenation of other sensitive groups, though this is not a concern with this specific substrate.
Q3: Are there alternative reduction methods to catalytic hydrogenation?
A3: Yes, transfer hydrogenation is a common alternative. This method uses a hydrogen donor in the presence of a catalyst, often palladium on carbon. A frequently used hydrogen donor is ammonium formate. This approach can be advantageous as it does not require specialized high-pressure hydrogenation equipment.
Q4: My purified this compound is colored (e.g., pink or brown). What is the cause and how can I fix it?
A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. To decolorize a sample, you can perform a charcoal treatment during recrystallization.
Q5: What are the best purification techniques for this compound?
A5: The most common and effective purification method is recrystallization. Water is a frequently used solvent for this purpose. For more persistent impurities, column chromatography can be employed.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Potential Cause | Recommended Solutions |
| Reaction does not proceed to completion (TLC analysis shows starting material) | Inactive Catalyst: The catalyst may have been deactivated by impurities or improper handling. | - Ensure the catalyst is fresh. - For pyrophoric catalysts like Raney Nickel, ensure proper handling under an inert atmosphere. - Increase catalyst loading. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation): The pressure of hydrogen gas may be too low. | - Increase the hydrogen pressure within safe limits of the equipment. | |
| Inefficient Hydrogen Donor (Transfer Hydrogenation): The hydrogen donor (e.g., ammonium formate) may be old or used in insufficient quantity. | - Use a fresh batch of the hydrogen donor. - Increase the molar equivalents of the hydrogen donor. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Product is formed but in low yield | Sub-optimal Reaction Time: The reaction may not have been allowed to run to completion. | - Monitor the reaction progress by TLC and extend the reaction time until the starting material is consumed. |
| Loss of Product during Work-up/Purification: The product may be lost during extraction or recrystallization. | - Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous phase. - During recrystallization, use a minimal amount of hot solvent and ensure slow cooling to maximize crystal formation. |
Formation of Impurities/Side Products
| Symptom | Potential Cause | Recommended Solutions |
| Presence of multiple spots on TLC plate | Incomplete Reduction: The reaction may have stalled, leading to the presence of intermediates like nitroso or hydroxylamine species. | - Optimize reaction conditions (catalyst, temperature, pressure, time) to drive the reaction to completion. |
| Side Reactions: Although less common for this specific substrate, side reactions like hydrodehalogenation can occur with other substituted nitroarenes. | - If applicable to a different substrate, consider a milder reducing agent or catalyst (e.g., Raney Nickel instead of Pd/C for halogenated compounds). | |
| Final product is discolored (pink, brown, or black) | Oxidation of the Aminophenol: The product is sensitive to air oxidation. | - Perform the reaction, work-up, and purification under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Add a small amount of a reducing agent like sodium dithionite during work-up. - Purify via recrystallization with activated charcoal. |
Data Presentation
The following tables summarize quantitative data for different reaction conditions for the synthesis of this compound via the reduction of 2-nitro-4-(trifluoromethyl)phenol.
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Catalyst Loading | Solvent | Pressure (psig) | Temperature | Reaction Time | Yield | Reference |
| Platinum Oxide (PtO₂) | ~0.6 wt% | Ethanol | 50 | Room Temp. | Not specified | Not specified, but successful | [1] |
| 5% Pd/C | 5-10 wt% | Methanol or Ethanol | 1-4 atm | Room Temp. | 1-16 h | Generally high (>90%) | General knowledge |
| Raney Nickel | Varies | Ethanol | 1-4 atm | Room Temp. | 1-16 h | Generally high (>90%) | General knowledge |
Table 2: Transfer Hydrogenation Conditions
| Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time | Yield | Reference |
| 10% Pd/C | Ammonium Formate | Methanol/THF | Room Temp. | 1-3 h | Generally high (>90%) | [2] |
| 5% Pt/C | Ammonium Formate | Methanol | Reflux | 1-3 h | High | [3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum Oxide[1]
Materials:
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2-nitro-4-(trifluoromethyl)phenol
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Ethanol
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Platinum(IV) oxide (Adam's catalyst)
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Hydrogen gas
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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In a suitable hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethyl)phenol in ethanol.
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Carefully add platinum(IV) oxide catalyst to the solution.
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Seal the vessel and connect it to a hydrogen source.
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Pressurize the vessel with hydrogen gas to 50 psig.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing hydrogen uptake.
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If the reaction stalls, carefully depressurize, and add a fresh portion of the catalyst.
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Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate using a rotary evaporator to obtain the crude product.
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Purify the crude product by recrystallization from water.
Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
Materials:
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2-nitro-4-(trifluoromethyl)phenol
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10% Palladium on Carbon (Pd/C)
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Ammonium formate
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Methanol
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Tetrahydrofuran (THF)
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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To a solution of 2-nitro-4-(trifluoromethyl)phenol in a mixture of methanol and THF, add 10% Pd/C.
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To this stirred suspension, add ammonium formate in portions. The reaction is typically exothermic.
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Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.
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Filter the mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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The residue can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Stability and storage issues of 2-Amino-4-(trifluoromethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Amino-4-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
Q2: Is this compound sensitive to light?
A2: Yes, phenols and aminophenols can be sensitive to light. Exposure to light, especially UV radiation, can initiate photodegradation, leading to discoloration and the formation of impurities. It is crucial to store the compound in an amber or opaque container to protect it from light.
Q3: What signs of degradation should I look for?
A3: A primary indicator of degradation is a change in color. Pure this compound is typically a light-colored solid. The development of a darker color, such as brown or black, suggests the formation of oxidation or degradation products.[1] Other signs may include a change in texture or the presence of an unusual odor.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) under an inert atmosphere. The stability in solution will be solvent and pH-dependent.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound are oxidation, photodegradation, and hydrolysis. The amino and phenol groups are susceptible to oxidation, which can be accelerated by air and light. The trifluoromethyl group can undergo hydrolysis, particularly under basic pH conditions, which may lead to the formation of 2-amino-4-(carboxy)phenol. Photolysis in aqueous solutions can also lead to the formation of trifluoroacetic acid (TFA).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., turning brown) | 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.3. Contamination: Presence of impurities from synthesis or handling. | 1. Ensure the container is tightly sealed and flushed with an inert gas before storage.2. Store in an amber or opaque vial to protect from light.3. Re-purify the material if necessary (e.g., by recrystallization). |
| Precipitation from Solution | 1. Low Solubility: The solvent may not be suitable, or the concentration may be too high.2. Temperature Change: A decrease in temperature can reduce solubility.3. Degradation: A degradation product with lower solubility may be forming. | 1. Choose a more suitable solvent or reduce the concentration.2. Gently warm the solution to redissolve the compound. Store at a stable temperature.3. Analyze the precipitate to identify if it is the original compound or a degradation product. |
| Inconsistent Experimental Results | 1. Degradation of Compound: The purity of the compound may have decreased over time.2. Contamination: The compound may be contaminated with impurities affecting the reaction. | 1. Check the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).2. If purity is low, re-purify the compound before use. |
| Low Yield in a Reaction | 1. Poor Quality Starting Material: The this compound may have degraded.2. Incompatible Reaction Conditions: The pH or temperature of the reaction may be causing degradation. | 1. Verify the purity of the starting material.2. Review the reaction conditions. Avoid strongly basic conditions if possible, as this can promote hydrolysis of the trifluoromethyl group. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C) or room temperature, as specified by the supplier.[1] | Minimizes the rate of thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | Prevents oxidation of the amino and phenol groups. |
| Light | In the dark (amber or opaque vial). | Prevents photodegradation. |
| Container | Tightly sealed.[1] | Prevents exposure to air and moisture. |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Product(s) | Conditions Favoring Formation |
| Oxidation | Quinone-imine derivatives, polymeric materials | Exposure to air, light, and certain metal ions. |
| Photodegradation | Trifluoroacetic acid (TFA), various aromatic fragments | Exposure to UV light, particularly in aqueous solutions. |
| Hydrolysis | 2-Amino-4-carboxylphenol | Basic pH conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 230 nm and 280 nm.
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Injection Volume: 5 µL.
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Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition (90% A, 10% B).
Protocol 2: Stability Study Under Forced Degradation Conditions
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
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Sample Preparation: Prepare several solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
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Stress Conditions:
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Acidic Hydrolysis: Add 0.1 M HCl to a sample solution and heat at 60°C for 24 hours.
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Basic Hydrolysis: Add 0.1 M NaOH to a sample solution and keep at room temperature for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ to a sample solution and keep at room temperature for 24 hours.
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Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, heat a sample solution at 60°C for 24 hours.
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Photodegradation: Expose a sample solution to a UV lamp (e.g., 254 nm) for 24 hours.
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Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under ideal conditions, by HPLC (as described in Protocol 1) to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Recommended storage conditions and potential degradation pathways.
References
Technical Support Center: Troubleshooting Low Yield in 2-Amino-4-(trifluoromethyl)phenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Amino-4-(trifluoromethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the two primary stages of this compound synthesis: the nitration of 4-(trifluoromethyl)phenol and the subsequent reduction of 2-nitro-4-(trifluoromethyl)phenol.
Stage 1: Nitration of 4-(Trifluoromethyl)phenol
Question 1: Why is the yield of 2-nitro-4-(trifluoromethyl)phenol low?
Answer: Low yields in the nitration step can be attributed to several factors, primarily related to reaction conditions and reagent purity.
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperatures that are too low. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting material.
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Formation of Byproducts: The generation of unwanted side products is a common cause of low yields.
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Over-nitration: Phenols are highly activated aromatic compounds, making them susceptible to polynitration, especially at elevated temperatures. This can lead to the formation of dinitro or trinitro derivatives.[1]
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Oxidation: Nitric acid is a strong oxidizing agent, and at higher temperatures, it can lead to the formation of tarry byproducts, which significantly reduces the yield of the desired product.
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Isomer Formation: While the ortho-isomer is the desired product, the para-isomer (4-nitro-4-(trifluoromethyl)phenol) can also be formed. The ratio of ortho to para isomers is highly dependent on the reaction conditions.
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Reagent Quality: The purity of the starting 4-(trifluoromethyl)phenol and the concentration of the nitric and sulfuric acids are critical. The presence of impurities can lead to undesired side reactions.
Question 2: My reaction mixture turned dark brown/black and formed a tar-like substance. What happened and how can I prevent it?
Answer: The formation of a dark, tarry substance is a strong indication of oxidation of the phenol by nitric acid. This is often caused by:
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High Reaction Temperature: The nitration of phenols is a highly exothermic reaction. If the temperature is not carefully controlled, it can rise rapidly, leading to oxidative side reactions. It is crucial to maintain a low temperature, typically between 0 and 10°C, throughout the addition of the nitrating agent.[1]
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Concentrated Nitrating Agents: Using highly concentrated nitric acid increases the risk of oxidation. Using a more dilute solution of nitric acid can help to mitigate this issue.
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Slow Addition of Reagents: The nitrating agent should be added slowly and dropwise to the phenol solution to allow for effective heat dissipation and to maintain a low reaction temperature.
Question 3: My product is a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired 2-nitro isomer?
Answer: Achieving high regioselectivity for the ortho-product in phenol nitration can be challenging. The ortho/para ratio is influenced by several factors:
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Temperature: Lower reaction temperatures generally favor the formation of the para-isomer, while slightly elevated temperatures can sometimes increase the proportion of the ortho-isomer. However, high temperatures should be avoided to prevent side reactions. The optimal temperature for maximizing the ortho-isomer should be determined experimentally.
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Solvent: The choice of solvent can influence the isomer distribution.
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Nitrating Agent: The use of different nitrating agents can affect the regioselectivity. For instance, using a milder nitrating agent or a solid-supported catalyst might favor the formation of one isomer over the other.
Stage 2: Reduction of 2-Nitro-4-(trifluoromethyl)phenol
Question 1: The reduction of the nitro group is incomplete, leading to a low yield of the final product. What are the possible causes?
Answer: Incomplete reduction can stem from several issues related to the catalyst, hydrogen source, and reaction conditions.
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Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be deactivated by impurities present in the starting material, solvent, or glassware. Common catalyst poisons include sulfur and certain nitrogen-containing compounds. Ensure high-purity reagents and solvents are used.
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Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Increasing the catalyst loading may improve the reaction rate and completeness.
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Poor Catalyst Quality: The activity of the catalyst can diminish over time or with improper storage. Using a fresh, high-quality catalyst is recommended.
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Inadequate Hydrogen Pressure: If performing a catalytic hydrogenation with hydrogen gas, the pressure may be insufficient. While many reductions can be done at atmospheric pressure, some substrates may require higher pressures for the reaction to proceed efficiently.
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Inefficient Hydrogen Donor (for Transfer Hydrogenation): When using a hydrogen donor like ammonium formate or hydrazine, ensure it is fresh and used in a sufficient stoichiometric excess.
Question 2: My final product, this compound, is dark and appears impure even after purification. Why is this happening?
Answer: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.
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Air Oxidation: The amino group in the final product can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This process can be accelerated at higher temperatures or in non-acidic conditions. It is advisable to work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon) if possible.
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Workup Conditions: During the workup, prolonged exposure to air or basic conditions can promote oxidation. A rapid workup and purification are recommended.
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Storage: The purified this compound should be stored under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves:
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Nitration: Reacting 4-(trifluoromethyl)phenol with a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) at a controlled low temperature to introduce a nitro group, primarily at the ortho position, yielding 2-nitro-4-(trifluoromethyl)phenol.
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Reduction: Reducing the nitro group of 2-nitro-4-(trifluoromethyl)phenol to an amino group using a reducing agent such as hydrogen gas with a metal catalyst (e.g., Pd/C) or a transfer hydrogenation reagent (e.g., ammonium formate).[2]
Q2: What are the key safety precautions to take during this synthesis?
A2: Both steps of this synthesis require careful handling of hazardous materials.
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Nitration: Nitric acid and sulfuric acid are highly corrosive. The nitration reaction is exothermic and can run away if not properly cooled. Always add the acid mixture slowly and with efficient stirring and cooling. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Reduction: Catalytic hydrogenation with hydrogen gas involves a flammable gas under pressure. Ensure the equipment is properly assembled and leak-tested. Catalysts like Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably under a moist or inert atmosphere.
Q3: How can I purify the final product, this compound?
A3: The final product can be purified by recrystallization. A common procedure involves dissolving the crude product in hot water, followed by filtration and slow cooling to induce crystallization.[2] Column chromatography can also be used for higher purity, though it is more time-consuming.
Q4: What analytical techniques can I use to confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
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Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., -OH, -NH₂, C-F).
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Factors Influencing Yield and Selectivity in the Synthesis of this compound
| Reaction Step | Parameter | Condition | Potential Impact on Yield and/or Selectivity | Recommendation |
| Nitration | Temperature | Too High (>10°C) | Decreased yield due to oxidation (tar formation) and polynitration.[1] | Maintain temperature at 0-10°C during reagent addition. |
| Too Low (<0°C) | Incomplete reaction, leading to low conversion and yield. | Monitor reaction by TLC to ensure completion. | ||
| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Can lead to oxidation and lower selectivity. | Use dilute nitric acid if possible; add the nitrating agent slowly.[1] | |
| Reaction Time | Too Short | Incomplete reaction and low yield. | Monitor the reaction by TLC. | |
| Too Long | Increased chance of side product formation. | Quench the reaction once the starting material is consumed. | ||
| Reduction | Catalyst | Deactivated/Poisoned | Incomplete or very slow reaction, resulting in low yield. | Use high-purity reagents and solvents; consider a fresh batch of catalyst. |
| Insufficient Loading | Incomplete reaction. | Increase catalyst loading (e.g., from 5 mol% to 10 mol%). | ||
| Hydrogen Source | Low H₂ Pressure | Slow or incomplete reaction. | Increase hydrogen pressure if equipment allows. | |
| Depleted H-donor | Incomplete reaction. | Use a fresh hydrogen donor in sufficient stoichiometric excess. | ||
| Workup | Exposure to Air/Light | Oxidation of the aminophenol product, leading to colored impurities and lower purity. | Work up the reaction quickly and consider using an inert atmosphere. Store the final product protected from light and air. |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol (Nitration)
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)phenol in a suitable solvent like glacial acetic acid.
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Cool the flask in an ice-salt bath to 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-nitro-4-(trifluoromethyl)phenol, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Protocol 2: Synthesis of this compound (Reduction)
-
In a hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethyl)phenol in a suitable solvent such as ethanol or methanol.[2]
-
Carefully add a catalytic amount of Palladium on carbon (10% Pd/C, typically 5-10 mol%) to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from hot water.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Removing solvent residues from 2-Amino-4-(trifluoromethyl)phenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of solvent residues from 2-Amino-4-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, the most common solvents include ethanol, methanol, ethyl acetate, and water from hydrogenation and recrystallization steps.[1][2] Other solvents like toluene or various ketones (e.g., acetone, methylisobutylketone) may also be present if used in alternative purification or reaction steps.[3][4]
Q2: Which methods are most effective for removing residual solvents from this compound?
A2: The most effective methods depend on the specific solvent and the scale of the experiment. Common techniques include:
-
Recrystallization: Excellent for removing a wide range of impurities and solvents, especially when a suitable solvent system is found where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]
-
Liquid-Liquid Extraction (LLE): Useful for removing highly polar solvents like DMF or DMSO by partitioning the product into an immiscible organic solvent and washing extensively with water or brine.[6]
-
Column Chromatography: A highly effective method for achieving very high purity by separating the compound from non-volatile impurities and residual solvents.[2]
-
Vacuum Drying: A standard final step to remove volatile solvents. Effectiveness can be enhanced by gentle heating, provided the compound is thermally stable.
Q3: How can I confirm that the solvent residues have been successfully removed?
A3: The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The characteristic peaks of the residual solvent can be integrated and compared to a product peak to quantify the remaining amount. Gas Chromatography (GC) , particularly with a headspace autosampler, is also a highly sensitive method for quantifying volatile organic compounds. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique.[4][7][8]
Q4: Can this compound be sensitive to high temperatures during solvent removal?
A4: Yes, aminophenols can be susceptible to oxidation and degradation at elevated temperatures, which may lead to discoloration (often turning pink or brown). It is advisable to use the lowest effective temperature when performing distillations or vacuum drying.[3] Performing these operations under an inert atmosphere (e.g., nitrogen or argon) can further minimize degradation.
Purification Method Selection
The following diagram provides a decision-making framework for selecting the appropriate purification method.
Caption: Decision tree for selecting a solvent removal method.
Data Presentation
Table 1: Comparison of Common Purification Methods for this compound
| Method | Solvents Removed | Purity Achieved | Throughput | Key Considerations |
| Recrystallization | Most organic solvents (e.g., ethanol, isopropanol, acetone, water).[1][3] | Good to Excellent | High | Requires finding a suitable solvent/anti-solvent system. Risk of "oiling out." |
| Liquid-Liquid Extraction | High-boiling polar solvents (e.g., DMF, DMSO).[6] | Moderate | High | Risk of emulsion formation.[9] May require large volumes of wash solution. |
| Column Chromatography | All solvent types and non-volatile impurities.[2] | Excellent | Low to Moderate | More time-consuming and uses larger volumes of solvent as eluent. |
| High Vacuum Drying | Volatile solvents (e.g., DCM, Ethyl Acetate, Hexane). | N/A (Final Step) | High | Ineffective for high-boiling point solvents. Potential for product degradation with heat. |
Troubleshooting Guide
Problem: My compound "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The solution is too supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the solute.
-
Solutions:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Add More Solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.
-
Use a Different Solvent System: Select a solvent with a lower boiling point or use a solvent/anti-solvent system.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. Alternatively, add a small seed crystal of the pure product.
-
Problem: An emulsion has formed during liquid-liquid extraction.
-
Possible Cause: The two phases have been mixed too vigorously, especially if the sample contains surfactant-like impurities.[9]
-
Solutions:
-
Be Gentle: Invert the separatory funnel gently rather than shaking it vigorously.
-
"Break" the Emulsion: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which often forces phase separation.[9]
-
Filtration: Pass the mixture through a pad of Celite or use phase separation filter paper.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[9]
-
Problem: ¹H NMR shows significant residual solvent even after prolonged vacuum drying.
-
Possible Cause: The solvent has a high boiling point (e.g., DMSO, DMF) or the compound has formed a solvate. The product may be a thick oil that traps solvent.[10]
-
Solutions:
-
Azeotropic Removal: Dissolve the product in a low-boiling solvent (like toluene or chloroform) and re-evaporate. The residual solvent will often form an azeotrope and be removed more effectively. Repeat 2-3 times.[6]
-
Solvent Displacement: Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then precipitate it by adding a large volume of an anti-solvent in which it is insoluble (e.g., hexane).
-
Gentle Heating: If the compound is thermally stable, heat it gently (e.g., 30-40°C) under high vacuum to increase the vapor pressure of the trapped solvent.
-
Experimental Workflow
The diagram below illustrates a typical workflow for purifying the final product and verifying its purity.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is adapted from general procedures for aminophenol purification.[1][3]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot deionized water (or an ethanol/water mixture) to the flask while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
Protocol 2: Liquid-Liquid Extraction to Remove Polar Solvents (e.g., DMF)
-
Dilution: Dissolve the crude product containing the high-boiling polar solvent in a water-immiscible organic solvent with good product solubility (e.g., ethyl acetate or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash it multiple times with water (e.g., 3-5 times) to draw the polar solvent into the aqueous layer.[6] Subsequent washes with brine can help break any emulsions and further dry the organic layer.
-
Drying: Drain the organic layer from the separatory funnel into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.
-
Final Drying: Place the product under high vacuum to remove any remaining volatile extraction solvent.
References
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
Challenges in the scale-up of 2-Amino-4-(trifluoromethyl)phenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(trifluoromethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)phenol.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. For catalytic hydrogenations, sometimes adding fresh portions of the catalyst periodically can help drive the reaction to completion.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is adequate. Pressures in the range of 50-100 psi are often employed.
-
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for the reaction.
-
Solution:
-
Temperature: While many hydrogenations are run at room temperature, gentle heating may sometimes be required. However, be cautious as higher temperatures can also lead to side reactions.
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used for the hydrogenation of nitro compounds.
-
-
-
Product Degradation: The product, an aminophenol, can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating during the reaction and workup.
-
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization.
-
Solution:
-
Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the aminophenol.
-
Recrystallization: Use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling.
-
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is impure. What are the likely impurities and how can I remove them?
-
Answer: Impurities can arise from unreacted starting materials, intermediates, or side reactions.
-
Common Impurities:
-
Unreacted 2-nitro-4-(trifluoromethyl)phenol: This is a common impurity if the reaction is incomplete.
-
Hydroxylamine Intermediate: The reduction of a nitro group proceeds through a hydroxylamine intermediate. In some cases, this intermediate can be present in the final product.
-
Side-Products from Trifluoromethyl Group Reactions: While generally stable, the trifluoromethyl group can sometimes undergo hydrolysis under harsh basic conditions, although this is less common under typical reduction conditions.
-
Oxidation Products: Aminophenols are prone to oxidation, which can lead to colored impurities.
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system (e.g., water, ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes) can separate the product from less polar starting materials and more polar byproducts.
-
Activated Charcoal Treatment: If the product is colored due to oxidation, treating a solution of the crude product with activated charcoal can help remove the colored impurities.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure, crystalline product. What can I do?
-
Answer: Challenges in isolation and purification are common. Here are some troubleshooting steps.
-
Oiling Out During Recrystallization: The product separates as an oil instead of crystals.
-
Cause: The melting point of the compound may be lower than the boiling point of the solvent, the solution may be cooling too quickly, or there is a high concentration of impurities.
-
Solution:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Consider using a solvent with a lower boiling point.
-
Try a different solvent system.
-
-
-
No Crystal Formation Upon Cooling:
-
Cause: The solution is not saturated (too much solvent was used) or it is supersaturated.
-
Solution:
-
Boil off some of the solvent to concentrate the solution.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure product.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-nitro-4-(trifluoromethyl)phenol. Catalytic hydrogenation is a widely used technique for this transformation.[1]
Q2: Which catalyst is best for the reduction of 2-nitro-4-(trifluoromethyl)phenol?
The choice of catalyst depends on factors like cost, desired reaction speed, and selectivity.[2]
-
Palladium on Carbon (Pd/C): This is a very common and effective catalyst for nitro group reductions.[3]
-
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is highly effective for the hydrogenation of nitro groups.[2]
-
Raney Nickel: A cost-effective alternative to precious metal catalysts, but can be pyrophoric and requires careful handling.[3]
Q3: What are the typical reaction conditions for the catalytic hydrogenation?
-
Hydrogen Source: Hydrogen gas, typically at a pressure of 50-100 psi.
-
Solvent: A lower alcohol such as ethanol or methanol is a suitable solvent.[4]
-
Temperature: The reaction is often carried out at room temperature.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (2-nitro-4-(trifluoromethyl)phenol) spot and the appearance of the product (this compound) spot. LC-MS can also be used for more detailed monitoring.
Q5: Is this compound stable?
As an aminophenol, it is susceptible to oxidation, which can cause it to darken over time. It should be stored under an inert atmosphere and protected from light.
Data Presentation
Table 1: Comparison of Catalysts for Nitro Group Reduction (General)
| Catalyst | Common Reducing Agent | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ | High activity, widely used.[3] | Can be less selective with other reducible functional groups.[5] |
| Platinum(IV) Oxide (PtO₂) | H₂ | Highly effective for nitro group reduction.[2] | More expensive than non-precious metal catalysts. |
| Raney Nickel | H₂ | Cost-effective.[2] | Can be pyrophoric, may require higher temperatures/pressures.[3] |
| Iron (Fe) | Acid (e.g., HCl, Acetic Acid) | Inexpensive, good for selective reductions.[3] | Requires stoichiometric amounts of metal, leading to more waste. |
| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Mild reducing agent, good for sensitive substrates. | Generates tin-based waste products. |
Note: The performance of these catalysts can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
To a solution of 2-nitro-4-(trifluoromethyl)phenol (1 equivalent) in ethanol in a pressure vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Determine a suitable solvent or solvent pair for recrystallization. Water or an ethanol/water mixture are good starting points. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude this compound.
-
Heat the chosen solvent and add the minimum amount of the hot solvent to the crude product until it completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Amino-4-(trifluoromethyl)phenol and 2-Amino-4-(trifluoromethoxy)phenol for Researchers
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups can significantly modulate the physicochemical and biological properties of organic molecules. Among these, the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are of particular interest due to their profound impact on lipophilicity, metabolic stability, and target binding affinity. This guide provides a detailed, objective comparison of two closely related aminophenol derivatives: 2-Amino-4-(trifluoromethyl)phenol and 2-Amino-4-(trifluoromethoxy)phenol, to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems and for designing synthetic routes. The following table summarizes key computed and, where available, experimental data for both molecules.
| Property | This compound | 2-Amino-4-(trifluoromethoxy)phenol |
| CAS Number | 454-81-9 | 461699-34-3 |
| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO₂ |
| Molecular Weight | 177.12 g/mol [1] | 193.12 g/mol |
| Appearance | Off-white to pale yellow crystalline powder | Off-white to pale yellow crystalline powder |
| Melting Point | 121-122 °C[2] | 110-115 °C |
| Boiling Point (est.) | 234.5 °C at 760 mmHg[2] | Not available |
| Calculated LogP | 1.7[1] | 1.873 |
| pKa (Phenolic OH, est.) | ~8-9 | ~8-9 |
| Calculated Polar Surface Area | 46.3 Ų[1] | 55.48 Ų |
The trifluoromethoxy derivative exhibits a higher molecular weight and a slightly higher calculated LogP value, suggesting increased lipophilicity compared to its trifluoromethyl counterpart. This is a critical consideration in drug design, as lipophilicity influences membrane permeability and, consequently, absorption and distribution.[3] The estimated pKa values for the phenolic hydroxyl group are expected to be similar, influenced by the electron-withdrawing nature of both the -CF₃ and -OCF₃ groups.
Synthesis and Reactivity Profile
Synthesis:
The synthesis of This compound is well-documented and typically involves the reduction of the corresponding nitro compound, 2-nitro-4-(trifluoromethyl)phenol. This reduction can be efficiently achieved through catalytic hydrogenation.[4]
A common synthetic route for 2-Amino-4-(trifluoromethoxy)phenol proceeds via the nitration of 4-(trifluoromethoxy)benzene, followed by reduction of the nitro group to an amine, and subsequent introduction of the hydroxyl group. A patent describes the synthesis of p-trifluoromethoxyaniline by the reduction of p-trifluoromethoxynitrobenzene using iron and hydrochloric acid. This aniline can then be further functionalized.
Reactivity:
The reactivity of both compounds is dictated by the interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing trifluoromethyl or trifluoromethoxy group.
-
Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing effects of the amino and hydroxyl groups dominate, making the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to these groups. The trifluoromethyl and trifluoromethoxy groups are deactivating and meta-directing; however, the influence of the -NH₂ and -OH groups is overriding.
-
Nucleophilicity of the Amino Group: The amino group in both compounds is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization.
-
Acidity of the Phenolic Hydroxyl Group: The phenolic proton is acidic and can be deprotonated with a suitable base to form a phenoxide, which can then participate in nucleophilic reactions. The electron-withdrawing nature of the -CF₃ and -OCF₃ groups enhances the acidity of the phenol compared to unsubstituted phenol.[5]
Comparative Reactivity: The trifluoromethyl group is a strong electron-withdrawing group primarily through induction. The trifluoromethoxy group is also strongly electron-withdrawing, but with a more pronounced inductive effect and a weak resonance donating effect from the oxygen lone pairs. These electronic differences can lead to subtle variations in the reactivity of the aromatic ring and the pKa of the functional groups, which may be exploited in selective chemical transformations.
Biological and Pharmacological Considerations
While direct comparative biological data for these two specific compounds is limited in the public domain, the known effects of the -CF₃ and -OCF₃ groups in medicinal chemistry allow for informed predictions.[3] Both substituents are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] The increased lipophilicity imparted by these groups can improve cell membrane permeability, potentially leading to better oral bioavailability.[3]
The choice between a -CF₃ and an -OCF₃ group can have significant consequences for a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile and its interaction with biological targets. The trifluoromethoxy group generally confers greater lipophilicity than the trifluoromethyl group.[3]
Derivatives of aminophenols have been investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[6][7] It is plausible that both this compound and 2-Amino-4-(trifluoromethoxy)phenol could serve as valuable scaffolds for the development of novel therapeutic agents.
Experimental Protocols
To facilitate further research, detailed experimental protocols for key synthetic and analytical procedures are provided below.
Synthesis of this compound
This protocol is adapted from a literature procedure.[4]
-
Materials: 2-Nitro-4-(trifluoromethyl)phenol, Ethanol, Platinum oxide catalyst.
-
Procedure:
-
Dissolve 82.2 g of 2-nitro-4-(trifluoromethyl)phenol in 300 ml of ethanol in a suitable hydrogenation vessel.
-
Add 0.5 g of platinum oxide catalyst to the solution.
-
Hydrogenate the mixture at 50 psig. Monitor the reaction progress and add fresh portions of the catalyst periodically if necessary.
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Crystallize the residue from water to yield this compound.
-
General Protocol for Assessing Antioxidant Activity (DPPH Assay)
This is a general protocol that can be adapted to test the antioxidant potential of the title compounds.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Test compound, 96-well plate, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of Synthetic Routes to 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
2-Amino-4-(trifluoromethyl)phenol is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of three key functional groups on the benzene ring: an amino group, a hydroxyl group, and a trifluoromethyl group. The selection of an appropriate synthetic method for this compound is critical for process efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic methodologies, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)chlorobenzene | Method 2: Two-Step Synthesis from 4-(Trifluoromethyl)phenol |
| Starting Material | 2-Nitro-4-(trifluoromethyl)chlorobenzene | 4-(Trifluoromethyl)phenol |
| Key Intermediates | 2-Nitro-4-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)phenol |
| Overall Yield | High | Moderate |
| Purity of Final Product | High | Good |
| Scalability | Readily scalable | Scalable with optimization |
| Key Advantages | High overall yield and purity. | Utilizes a more readily available starting material. |
| Key Disadvantages | Requires a two-step process. | Potential for isomeric impurities during nitration. |
Method 1: Two-Step Synthesis from 2-Nitro-4-(trifluoromethyl)chlorobenzene
This is the most widely reported and reliable method for the synthesis of this compound. It proceeds in two distinct steps: the hydrolysis of the chlorobenzene derivative to the corresponding phenol, followed by the reduction of the nitro group.
Signaling Pathway Diagram
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol
This step involves the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group.
-
Procedure: To a solution of 2-nitro-4-(trifluoromethyl)chlorobenzene in dimethyl sulfoxide (DMSO), powdered sodium hydroxide is added portion-wise over several hours at room temperature. The reaction mixture is then acidified with concentrated hydrochloric acid, leading to the precipitation of the product. The crude product is then extracted with an organic solvent (e.g., ether), dried, and the solvent is removed under reduced pressure to yield 2-nitro-4-(trifluoromethyl)phenol.[1]
-
Quantitative Data: While a specific yield is not provided in the referenced protocol, this reaction is generally expected to proceed in high yield. The purity of the intermediate is crucial for the subsequent step.
Step 2: Synthesis of this compound
The nitro group of the intermediate is reduced to an amino group via catalytic hydrogenation.
-
Procedure: 2-Nitro-4-(trifluoromethyl)phenol is dissolved in ethanol, and a catalytic amount of platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C) is added.[2] The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically around 50 psig) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product can be further purified by crystallization from water.
-
Quantitative Data: Catalytic hydrogenation of nitroarenes is typically a high-yielding reaction, often exceeding 90%, with high purity of the final product.
Method 2: Two-Step Synthesis from 4-(Trifluoromethyl)phenol
An alternative approach begins with the more readily available starting material, 4-(trifluoromethyl)phenol. This method also involves two steps: nitration of the phenol followed by reduction of the nitro group.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Nitration of 4-(Trifluoromethyl)phenol
The key challenge in this step is achieving regioselective nitration at the position ortho to the hydroxyl group. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The directing effects of these two groups are in opposition for the desired 2-position.
-
Procedure: The nitration of 4-(trifluoromethyl)phenol can be carried out using a mixture of nitric acid and sulfuric acid. Careful control of reaction conditions, such as temperature and the rate of addition of the nitrating agent, is crucial to maximize the yield of the desired 2-nitro isomer and minimize the formation of other isomers.
-
Quantitative Data: The yield of 2-nitro-4-(trifluoromethyl)phenol from this reaction can be variable and is often moderate due to the formation of isomeric byproducts. The separation of the desired ortho-nitro isomer from other isomers can be challenging and may require chromatographic purification.
Step 2: Reduction of 2-Nitro-4-(trifluoromethyl)phenol
This step is identical to the second step in Method 1.
-
Procedure: The isolated 2-nitro-4-(trifluoromethyl)phenol is reduced to the corresponding amine via catalytic hydrogenation using a catalyst such as Pd/C or PtO₂ in a suitable solvent like ethanol.
-
Quantitative Data: As with Method 1, this reduction step is generally high-yielding.
Conclusion
Both presented methods offer viable routes to this compound.
-
Method 1 is generally preferred for its high overall yield and the high purity of the final product. The starting material, 2-nitro-4-(trifluoromethyl)chlorobenzene, is commercially available, making this a robust and scalable process.
-
Method 2 utilizes a more common and potentially less expensive starting material, 4-(trifluoromethyl)phenol. However, the nitration step can be less selective, leading to lower yields of the desired intermediate and potentially more complex purification procedures.
The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and the availability and cost of the starting materials. For applications demanding high purity and yield, Method 1 is the more established and reliable choice. For situations where the cost of the starting material is a primary concern and purification capabilities are robust, Method 2 may be a suitable alternative.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-(trifluoromethyl)phenol
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Amino-4-(trifluoromethyl)phenol. The information presented is intended for researchers, scientists, and drug development professionals to assist in the selection and implementation of a suitable analytical method for quality control and research purposes. While specific validated methods for this compound are not widely published, this document outlines established techniques for analogous aminophenol derivatives.[1]
The purity of this compound is critical in its applications, as impurities can significantly affect reaction outcomes and the properties of the final products. Therefore, robust and validated analytical methods are essential for ensuring its quality.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] It offers high resolution and sensitivity for the separation, identification, and quantification of the analyte and its potential impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] Due to the polar nature of the amino and hydroxyl groups in this compound, which can lead to poor chromatographic performance, a derivatization step is typically required to increase its volatility and thermal stability.[4]
The following sections provide a detailed comparison of a proposed HPLC-UV method and a GC-MS method with a derivatization step for the analysis of this compound.
Quantitative Data Summary
The performance of the two analytical methods is summarized in the tables below. The data is based on typical validation parameters for such methods.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 0.3 |
| Specificity | Selective for the analyte in the presence of expected impurities. | Highly selective due to mass fragmentation patterns. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a preferred method for the routine analysis of this compound due to its robustness and ease of use. A reversed-phase method allows for the separation of the polar analyte from non-polar impurities.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase as the diluent.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount of the substance in the diluent to achieve a final concentration within the calibration range.
4. Validation Parameters:
-
Linearity: A linear relationship between the peak area and concentration should be established. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
LOD and LOQ: Determine the sensitivity of the method by analyzing progressively more dilute solutions.
General Workflow for Analytical Method Validation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Comparing the reactivity of 2-Amino-4-(trifluoromethyl)phenol with other aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-(trifluoromethyl)phenol with other common aminophenols. Understanding the influence of the trifluoromethyl group on the reactivity of the aminophenol scaffold is crucial for designing novel synthetic pathways and for the development of new pharmaceutical agents. This document synthesizes theoretical principles and available experimental data to offer an objective comparison.
Introduction to Aminophenol Reactivity
Aminophenols are bifunctional aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group. Both substituents are activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the aromatic ring through resonance.[1] The overall reactivity of an aminophenol is determined by the interplay of the electronic effects of these groups and any other substituents on the ring.[1]
The introduction of a trifluoromethyl (-CF₃) group, as in this compound, is expected to significantly alter the molecule's reactivity profile. The -CF₃ group is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I).[2] This deactivates the aromatic ring towards electrophilic attack.
Theoretical Comparison of Reactivity
The reactivity of a substituted benzene derivative in many reactions can be correlated with the Hammett substituent constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect, leading to decreased reactivity in electrophilic aromatic substitution and decreased basicity of the amino group. The Hammett constants for the trifluoromethyl group are σ_meta = +0.43 and σ_para = +0.54.[2][3]
In this compound, the -CF₃ group is para to the amino group and meta to the hydroxyl group.
-
Effect on the Amino Group: The strong electron-withdrawing -CF₃ group at the para position will significantly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and basicity compared to unsubstituted 2-aminophenol.
-
Effect on the Hydroxyl Group: The -CF₃ group at the meta position will have a less pronounced, but still electron-withdrawing, effect on the hydroxyl group, making it more acidic (lower pKa) than in 2-aminophenol.
-
Effect on the Aromatic Ring: The overall electron density of the aromatic ring will be reduced, making it less susceptible to electrophilic aromatic substitution than aminophenols without deactivating groups.
Quantitative Data Comparison
Direct comparative experimental data for this compound is scarce in the literature. However, we can compare the known properties of unsubstituted aminophenol isomers to provide a baseline for understanding the expected impact of the trifluoromethyl group.
Table 1: Comparison of pKa Values of Aminophenol Isomers
| Compound | pKa (Anilinium ion, -NH₃⁺) | pKa (Phenolic proton, -OH) |
| 2-Aminophenol | ~4.7 | ~9.7 |
| 3-Aminophenol | ~4.3 | ~9.8 |
| 4-Aminophenol | ~5.5 | ~10.3[4] |
| This compound (Predicted) | < 4.7 | < 9.7 |
Data for aminophenol isomers sourced from various literature.[4][5][6] The values for this compound are predicted based on the electron-withdrawing nature of the -CF₃ group.
Table 2: Comparison of Oxidation Potentials of Aminophenol Isomers
| Compound | Oxidation Potential (V vs. SHE) | Observations |
| 2-Aminophenol | ~0.86 | Irreversible oxidation, leads to polymer formation.[7] |
| 3-Aminophenol | ~1.1 | Irreversible oxidation, forms a blocking film.[7] |
| 4-Aminophenol | ~0.80 | Quasi-reversible oxidation.[7] |
| This compound (Predicted) | > 0.86 | Expected to be more difficult to oxidize due to the deactivating -CF₃ group. |
Data for aminophenol isomers sourced from electrochemical studies.[7] The value for this compound is a prediction.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of this compound, a standardized experimental protocol for a common reaction, such as N-acylation, can be employed.
Protocol: Comparative Kinetic Study of N-Acylation
Objective: To determine the relative rates of N-acylation of this compound and other aminophenols with acetic anhydride.
Materials:
-
This compound
-
2-Aminophenol
-
4-Aminophenol
-
Acetic anhydride
-
Acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of each aminophenol in acetonitrile.
-
Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the aminophenol stock solution with acetonitrile to achieve a final concentration of 0.001 M.
-
Initiate the reaction by adding a large excess of the acetic anhydride stock solution (e.g., to a final concentration of 0.05 M) to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the λ_max of the N-acetylated product over time. The λ_max for each product should be determined beforehand.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of each reaction from the slope of the initial linear portion of the curve.
-
Under pseudo-first-order conditions (large excess of acetic anhydride), the observed rate constant (k_obs) can be determined by fitting the data to a first-order rate equation.
-
Compare the k_obs values to determine the relative reactivity of the aminophenols.
-
Visualizing Reaction Pathways and Workflows
Logical Comparison of Reactivity
Caption: Logical workflow for comparing the reactivity of different aminophenols.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of aminophenol acylation.
Influence of Substituents on Reactivity
Caption: Electronic effects of substituents on the reactivity of aminophenols.
Conclusion
The presence of a trifluoromethyl group at the 4-position of 2-aminophenol is predicted to have a profound impact on its reactivity. The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, making electrophilic substitution more difficult. It also reduces the nucleophilicity of the amino group and increases the acidity of the hydroxyl group. While direct comparative experimental data is limited, the theoretical framework provided by Hammett constants and the established reactivity of other substituted aminophenols allows for a confident prediction of its chemical behavior. The experimental protocols outlined in this guide provide a clear path for the quantitative validation of these predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rua.ua.es [rua.ua.es]
Comparative Biological Activities of 2-Amino-4-(trifluoromethyl)phenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-Amino-4-(trifluoromethyl)phenol derivatives, with a focus on their anticancer properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound scaffold has emerged as a valuable pharmacophore in the design of novel therapeutic agents, particularly in the realm of oncology. This guide synthesizes findings from various studies to present a comparative analysis of the biological activities of derivatives based on this core structure.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against different human cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of 2-((3,4-Dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| THTMP | p-tolyl | MCF7 (Breast) | 87.92 | [1][2] |
| SK-BR3 (Breast) | 172.51 | [1][2] | ||
| 4ag | 4-trifluoromethylphenyl | SNB19 (Glioblastoma) | 38.3 | [2] |
| LN229 (Glioblastoma) | 40.6 | [2] |
Table 2: Cytotoxicity of Phenolic Schiff Base Derivatives
| Compound ID | Schiff Base Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1 | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 (Liver) | 70.29 | [3] |
| 2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 (Liver) | 43.17 | [3] |
| MDA-MB-231 (Breast) | - | [3] | ||
| 3 | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline | HepG2 (Liver) | 73.69 | [3] |
Note: A lower IC50 value indicates higher cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anticancer activity of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of the test compound to the wells. Incubate for a further 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a profluorescent or proluminescent substrate that is cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal that is proportional to the enzyme's activity.
Procedure (using a luminescent-based assay as an example):
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The fold change in caspase activity is calculated relative to untreated control cells.
Mechanisms of Action and Signaling Pathways
Studies on aminophenol derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis. The alkylamino phenol derivative THTMP, for instance, has been shown to induce apoptosis by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway in breast cancer cells[1][2][4][5]. This inhibition subsequently affects downstream pathways like the Phosphatidylinositol 3-Kinase (PI3K)/S6K1 pathway[1][4][5].
The following diagrams illustrate the general experimental workflow for evaluating these compounds and the key signaling pathways involved in apoptosis that are potentially modulated by this compound derivatives.
Concluding Remarks
The derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer agents. The available data, although fragmented, consistently points towards their ability to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis. The inhibition of key signaling pathways, such as the EGFR pathway, appears to be a crucial mechanism of action for some of these derivatives.
Future research should focus on the systematic synthesis and comparative evaluation of a homologous series of these compounds to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate the specific molecular targets and signaling pathways modulated by these derivatives. This will be instrumental in optimizing their therapeutic potential and advancing the most promising candidates towards preclinical and clinical development.
References
- 1. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2-Amino-4-(trifluoromethyl)phenol and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of the analytical techniques used to confirm the structure of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in various synthetic pathways. We delve into the expected experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a framework for its characterization. This guide also presents a comparative analysis with two structurally related alternatives: 2-Amino-4-(trifluoromethoxy)phenol and 2-Amino-4-((trifluoromethyl)sulfonyl)phenol, highlighting the influence of the para-substituent on their spectral properties.
At a Glance: Spectroscopic and Physical Properties
To facilitate a clear comparison, the following table summarizes the key physical and predicted spectroscopic characteristics of this compound and its selected analogs.
| Property | This compound | 2-Amino-4-(trifluoromethoxy)phenol | 2-Amino-4-((trifluoromethyl)sulfonyl)phenol |
| Molecular Formula | C₇H₆F₃NO[1] | C₇H₆F₃NO₂ | C₇H₆F₃NO₃S[2] |
| Molecular Weight | 177.12 g/mol [1] | 193.12 g/mol | 241.19 g/mol [2] |
| ¹H NMR (Predicted) | Aromatic protons (~6.5-7.5 ppm), Amine protons (~3.5-5.0 ppm, broad), Hydroxyl proton (~8.5-9.5 ppm, broad) | Aromatic protons (~6.8-7.2 ppm), Amine protons (~3.5-5.0 ppm, broad), Hydroxyl proton (~8.5-9.5 ppm, broad) | Aromatic protons (~7.0-8.0 ppm), Amine protons (~4.0-5.5 ppm, broad), Hydroxyl proton (~9.0-10.0 ppm, broad) |
| ¹³C NMR (Predicted) | Aromatic carbons (~110-150 ppm), CF₃ carbon (~120-130 ppm, q) | Aromatic carbons (~115-155 ppm), CF₃ carbon (~120-125 ppm, q) | Aromatic carbons (~115-150 ppm), CF₃ carbon (~118-123 ppm, q) |
| Key IR Absorptions (cm⁻¹) | 3400-3200 (N-H, O-H str), 1620-1580 (C=C str), 1350-1100 (C-F str) | 3400-3200 (N-H, O-H str), 1620-1580 (C=C str), 1300-1000 (C-O, C-F str) | 3400-3200 (N-H, O-H str), 1610-1570 (C=C str), 1370-1330 & 1180-1140 (S=O str), 1350-1100 (C-F str) |
| Mass Spec (EI, m/z) | M⁺ at 177, fragments from loss of H₂O, CO, HCN, CF₃ | M⁺ at 193, fragments from loss of H₂O, CO, OCF₃ | M⁺ at 241, fragments from loss of SO₂CF₃, OH, NH₂ |
Experimental Methodologies for Structural Confirmation
The definitive structural analysis of this compound and its analogs relies on a suite of spectroscopic techniques. Below are the detailed experimental protocols for each key method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the chemical environment of each proton and carbon atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte's protons.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-F bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule, which aids in structural confirmation.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.
-
Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure.
Visualizing the Analytical Workflow
To illustrate the logical flow of the structural analysis and confirmation process, the following diagram outlines the key steps and techniques involved.
Caption: A flowchart illustrating the typical workflow from synthesis to the final structural confirmation of this compound using key analytical techniques.
Comparative Structural Insights
The substitution at the para-position of the aminophenol ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
-
2-Amino-4-(trifluoromethoxy)phenol: The -OCF₃ group is a strong electron-withdrawing group, but the oxygen atom can also participate in resonance donation to the ring. This interplay will affect the chemical shifts of the aromatic protons and carbons compared to the -CF₃ substituted analog. The C-O-C stretching vibrations in the IR spectrum will also be a key distinguishing feature.
-
2-Amino-4-((trifluoromethyl)sulfonyl)phenol: The -SO₂CF₃ group is a very strong electron-withdrawing group. This will lead to a significant downfield shift of the aromatic proton and carbon signals in the NMR spectra. In the IR spectrum, the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) will be readily identifiable.
By systematically applying the described analytical techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound and distinguish it from its structurally similar analogs. This rigorous approach is fundamental to ensuring the quality and reliability of subsequent research and development activities.
References
A Comparative Purity Assessment of Commercially Available 2-Amino-4-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 2-Amino-4-(trifluoromethyl)phenol (CAS No. 454-81-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The assessment is based on publicly available data from various suppliers and outlines detailed experimental protocols for in-house purity verification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity of Commercial this compound
The purity of this compound can vary between suppliers. While many vendors provide a general purity specification, a detailed Certificate of Analysis (CoA) offers a more precise measure of quality. Below is a summary of available purity information from various commercial sources.
| Supplier | Stated Purity | Method of Analysis | Source |
| Leyan | 99.92% | GC | Certificate of Analysis[1] |
| Fluorochem | 95.0% | Not Specified | Product Webpage[2] |
| Sigma-Aldrich (AChemBlock) | 97.00% | Not Specified | Product Webpage |
| ChemScene | ≥96% | Not Specified | Product Webpage[3] |
| Sigma-Aldrich (ChemScene LLC) | 98% | Not Specified | Product Webpage |
Note: The stated purity from supplier websites is often a minimum specification. For lot-specific purity, it is essential to consult the Certificate of Analysis.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several impurities. A common synthetic route involves the reduction of 2-nitro-4-(trifluoromethyl)phenol.[4] Based on this and general knowledge of aminophenol synthesis, potential impurities may include:
-
Unreacted Starting Material: 2-Nitro-4-(trifluoromethyl)phenol.
-
Isomeric Byproducts: 4-Amino-2-(trifluoromethyl)phenol and other positional isomers.
-
Degradation Products: Arising from oxidation or other decomposition pathways.
-
Residual Solvents and Reagents: From the synthesis and purification processes.
A thorough purity assessment should aim to identify and quantify these potential impurities.
Experimental Protocols for Purity Assessment
The following protocols are designed to provide a robust framework for the in-house purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the main compound and its non-volatile organic impurities. A reversed-phase method is typically suitable for aminophenol compounds.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound analytical standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution by diluting with the mobile phase to a concentration suitable for analysis (e.g., 0.1 mg/mL).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the analytical standard.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Identify and quantify any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Confirmation
GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the polar nature of the amino and hydroxyl groups in this compound, a derivatization step is necessary to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for such compounds.
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Anhydrous pyridine or acetonitrile.
-
This compound analytical standard.
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA (with 1% TMCS) or MSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum.
-
Search the chromatogram for peaks corresponding to potential derivatized impurities.
-
Use the NIST library to aid in the identification of unknown impurity peaks.
-
Calculate purity based on the peak area percentage of the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹⁹F NMR spectroscopy are invaluable tools for confirming the chemical structure of this compound and for detecting fluorine-containing impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal standard for qNMR (e.g., maleic acid for ¹H NMR).
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a known volume of deuterated solvent.
-
For qNMR, add a precisely weighed amount of a suitable internal standard.
NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The trifluoromethyl group should appear as a singlet. The presence of other fluorine-containing species will be evident as additional signals.
Data Analysis:
-
Structural Confirmation: Compare the obtained ¹H and ¹⁹F NMR spectra with reference spectra or predicted chemical shifts to confirm the structure of the main compound.
-
Impurity Detection: Look for minor peaks in both the ¹H and ¹⁹F spectra that do not correspond to the main compound or the solvent.
-
Purity by qNMR: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Conclusion
The purity of commercially available this compound can vary, and it is crucial for researchers to either obtain a lot-specific Certificate of Analysis or perform in-house purity verification. The analytical methods outlined in this guide—HPLC, GC-MS, and NMR—provide a comprehensive approach to assessing the purity and impurity profile of this important chemical intermediate. By employing these techniques, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
Performance of 2-Amino-4-(trifluoromethyl)phenol in the Skraup Synthesis of Quinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Amino-4-(trifluoromethyl)phenol in the Skraup synthesis of quinolines, a cornerstone reaction in the synthesis of heterocyclic compounds. The unique electronic properties of the trifluoromethyl group in this compound can significantly influence reaction outcomes when compared to other substituted aminophenols. This document presents a comparative analysis of reaction yields, offers a detailed experimental protocol, and visualizes the reaction pathway to assist researchers in making informed decisions for their synthetic strategies.
Introduction to this compound in Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, imparts unique properties to the parent molecule and subsequent derivatives, including enhanced metabolic stability, increased lipophilicity, and altered biological activity. This guide focuses on its application in the Skraup synthesis, a classic and robust method for the preparation of quinoline scaffolds, which are prevalent in a wide range of biologically active compounds.
Comparative Performance in the Skraup Quinoline Synthesis
The Skraup reaction involves the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid. The substituent on the starting aniline can have a significant impact on the reaction yield. To provide a clear comparison, the following table summarizes the reported yields for the Skraup synthesis of various substituted 8-hydroxyquinolines from their corresponding 2-aminophenol precursors.
| Starting Material | Product | Reported Yield (%) | Reference |
| 2-Aminophenol | 8-Hydroxyquinoline | 72% - 100% | |
| 2-Amino-5-fluorophenol | 6-Fluoro-8-hydroxyquinoline | 57% | |
| 2-Amino-4-chlorophenol | 6-Chloro-8-hydroxyquinoline | Not explicitly found | |
| 2-Amino-4-nitrophenol | 6-Nitro-8-hydroxyquinoline | Not explicitly found | |
| This compound | 6-(Trifluoromethyl)-8-hydroxyquinoline | Not explicitly found |
Note: While a specific yield for the Skraup reaction with this compound to produce 6-(trifluoromethyl)-8-hydroxyquinoline was not found in the reviewed literature, the performance can be inferred from the behavior of other substituted aminophenols. The electron-withdrawing nature of the trifluoromethyl group is expected to deactivate the aromatic ring towards the electrophilic cyclization step of the Skraup reaction, which may lead to lower yields compared to the unsubstituted 2-aminophenol. However, its performance relative to other halogenated or nitro-substituted aminophenols would provide valuable insight. The synthesis of 6-chloro-8-nitroquinoline from the corresponding substituted aromatic amine has been reported with a yield of 75%, suggesting that the reaction is tolerant of electron-withdrawing groups.
Experimental Protocol: Skraup Synthesis of Substituted 8-Hydroxyquinolines
The following is a detailed experimental protocol for the Skraup synthesis, adapted from a procedure for the preparation of 6-methoxy-8-nitroquinoline. This protocol can be adapted for the synthesis of 6-(trifluoromethyl)-8-hydroxyquinoline from this compound and for comparative studies with other substituted aminophenols.
Materials:
-
Substituted 2-aminophenol (e.g., this compound)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or the corresponding substituted nitrophenol)
-
Ferrous sulfate (optional, as a moderator)
-
Sodium hydroxide solution (for neutralization)
-
Apparatus for heating and reflux
-
Apparatus for steam distillation (for purification)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully prepare a mixture of the substituted 2-aminophenol and glycerol. If using a solid oxidizing agent like arsenic pentoxide, it can be added at this stage.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, so cooling may be necessary to maintain control over the reaction temperature.
-
Heating: Gently heat the reaction mixture. The reaction is often exothermic and may begin to boil without external heating. Once the initial exotherm subsides, continue heating to maintain a gentle reflux for several hours. The optimal reaction time and temperature will depend on the specific substrate and should be monitored (e.g., by TLC).
-
Workup: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Purification: The crude product is typically purified by steam distillation. The quinoline derivative is volatile with steam and will co-distill. The distillate is then collected, and the product can be isolated by extraction with an organic solvent. Further purification can be achieved by recrystallization or chromatography.
Safety Precautions: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled. It is crucial to perform the reaction in a well-ventilated fume hood, with appropriate personal protective equipment, and to add the sulfuric acid slowly with cooling. The use of a moderator like ferrous sulfate is recommended to control the reaction's vigor.
Reaction Pathway and Workflow
To visually represent the process, the following diagrams illustrate the general mechanism of the Skraup synthesis and a typical experimental workflow.
Caption: General mechanism of the Skraup synthesis of 6-substituted-8-hydroxyquinolines.
Caption: A typical experimental workflow for the Skraup synthesis.
Conclusion
A Comparative Guide to 2-Amino-4-(trifluoromethyl)phenol Hydrochloride and its Free Base Form
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the choice between using the salt form or the free base form of a compound can significantly impact experimental outcomes, storage, and formulation. This guide provides an objective comparison of 2-Amino-4-(trifluoromethyl)phenol hydrochloride and its free base counterpart, offering insights into their respective physicochemical properties and practical applications.
Physicochemical Properties: A Tale of Two Forms
The primary difference between this compound hydrochloride and its free base lies in the protonation of the amino group. In the hydrochloride salt, the amino group is protonated, forming an ammonium chloride salt. This seemingly small modification leads to distinct differences in their physical and chemical characteristics.
| Property | This compound Hydrochloride | This compound (Free Base) | Rationale |
| Molecular Formula | C₇H₇ClF₃NO | C₇H₆F₃NO | The hydrochloride salt incorporates a molecule of hydrogen chloride. |
| Molecular Weight | 213.59 g/mol [1] | 177.12 g/mol | The addition of HCl increases the molecular weight. |
| Appearance | White to off-white powder[1] | Off-white to pale yellow crystalline powder[2] | Salt formation often results in a crystalline solid. |
| Melting Point | 210-215 °C (decomposition)[1] | 59-62 °C[2] | The ionic nature of the salt leads to a significantly higher melting point. |
| Aqueous Solubility | Soluble in water[1] | Slightly soluble in water[2] | The ionic salt form has greater polarity, leading to higher solubility in polar solvents like water. |
| Organic Solvent Solubility | Lower | Soluble in organic solvents (e.g., ethanol, DMSO)[2] | The neutral free base is more compatible with less polar organic solvents. |
| Stability | More stable, less prone to oxidation. Store in a cool, dry place, protected from light and moisture.[1] | Less stable, sensitive to moisture and light, may discolor on exposure.[2] | Protonation of the amino group in the hydrochloride salt reduces its nucleophilicity and susceptibility to oxidative degradation. |
Performance in Experimental Applications
The choice between the hydrochloride salt and the free base is often dictated by the specific requirements of a chemical reaction or formulation.
Reactivity:
The key difference in reactivity lies in the nucleophilicity of the amino group.
-
Free Base: The lone pair of electrons on the nitrogen atom of the free base makes it nucleophilic and readily available to participate in reactions such as acylation, alkylation, and diazotization.
-
Hydrochloride Salt: In the hydrochloride salt, the amino group is protonated (NH₃⁺), neutralizing the lone pair and rendering it non-nucleophilic. To make the amino group reactive, it must first be deprotonated by the addition of a base.
This fundamental difference is critical in reaction design. For reactions requiring a nucleophilic amine, using the free base is more direct. However, if the reaction conditions are aqueous or if precise control over the amine's reactivity is needed, starting with the more soluble and stable hydrochloride salt and adding a base in situ can be advantageous.
Handling and Storage:
The superior stability of the hydrochloride salt makes it easier to handle and store over extended periods.[1] Its lower susceptibility to air oxidation means less risk of degradation and impurity formation in the starting material. The free base, being more reactive, may require storage under an inert atmosphere to prevent degradation.[2]
Experimental Protocols: A Representative Example
The acylation of an aminophenol to form an amide is a common transformation in pharmaceutical synthesis. The following protocols, adapted from the synthesis of acetaminophen from p-aminophenol, illustrate the practical considerations when using either the free base or the hydrochloride salt.[3][4]
Protocol 1: Acylation starting with the Free Base
This protocol is suitable when using this compound free base.
-
Dissolution: Dissolve 10 mmol of this compound (free base) in a suitable organic solvent (e.g., ethyl acetate or tetrahydrofuran).
-
Addition of Acylating Agent: While stirring, add 11 mmol of the acylating agent (e.g., acetic anhydride or an acid chloride) to the solution. A non-nucleophilic base (e.g., pyridine or triethylamine) may be added to scavenge the acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation starting with the Hydrochloride Salt
-
Dissolution: Suspend 10 mmol of this compound hydrochloride in water.
-
Neutralization: Add a solution of a suitable base (e.g., sodium acetate or sodium bicarbonate) to neutralize the hydrochloride and generate the free amine in situ.[3] The amount of base should be at least equimolar to the hydrochloride salt.
-
Addition of Acylating Agent: Immediately add 11 mmol of the acylating agent (e.g., acetic anhydride) to the aqueous mixture with vigorous stirring.[3]
-
Reaction and Precipitation: Continue stirring. The acetylated product, being less water-soluble, may precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.
Visualization of Experimental Workflow
The following diagram illustrates the key decision point in a typical acylation reaction based on the starting material.
Biological Context and Applications
Aminophenol derivatives are important structural motifs in medicinal chemistry and have been investigated for a range of biological activities, including as anti-inflammatory agents and in oncology drug development.[5][6] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability. While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural features suggest potential for further investigation as a building block in the synthesis of novel bioactive molecules.
The logical relationship for the utility of these compounds in drug discovery can be visualized as follows:
Conclusion
References
- 1. This compound Hydrochloride - 95% Purity, Cas No: 454-81-9, Solid Appearance, Molecular Weight: 213.6 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Comparison of 2-Amino-4-(trifluoromethyl)phenol and Its Isomers: A Guide for Researchers
For immediate release: This guide provides a comprehensive spectroscopic comparison of 2-Amino-4-(trifluoromethyl)phenol and its structural isomers: 4-Amino-2-(trifluoromethyl)phenol, 3-Amino-5-(trifluoromethyl)phenol, and 4-Amino-3-(trifluoromethyl)phenol. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their spectroscopic properties to aid in their identification and differentiation.
The strategic placement of amino (-NH2) and trifluoromethyl (-CF3) groups on the phenol ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of these isomers. Understanding these differences is crucial for unambiguous structural confirmation in synthetic chemistry and drug discovery pipelines.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of directly published experimental data for all isomers, predicted values from computational models are included to provide a comparative framework. Experimental data, where available, is noted.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: ~6.7-7.2 ppm; -NH₂: broad signal; -OH: broad signal | Aromatic Carbons: ~115-150 ppm; CF₃: ~125 ppm (q) |
| 4-Amino-2-(trifluoromethyl)phenol | Aromatic Protons: ~6.5-7.0 ppm; -NH₂: broad signal; -OH: broad signal | Aromatic Carbons: ~110-155 ppm; CF₃: ~124 ppm (q) |
| 3-Amino-5-(trifluoromethyl)phenol | Aromatic Protons: ~6.6-7.1 ppm; -NH₂: broad signal; -OH: broad signal | Aromatic Carbons: ~105-160 ppm; CF₃: ~123 ppm (q) |
| 4-Amino-3-(trifluoromethyl)phenol | Aromatic Protons: ~6.8-7.3 ppm; -NH₂: broad signal; -OH: broad signal | Aromatic Carbons: ~115-150 ppm; CF₃: ~127 ppm (q) |
Note: Predicted values are generated using standard NMR prediction algorithms. Actual chemical shifts are solvent and concentration-dependent.
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| This compound | ~3400-3200 (O-H, N-H stretching); ~1620 (N-H bending); ~1330 (C-F stretching); ~1250 (C-N stretching) | ~290-310 |
| 4-Amino-2-(trifluoromethyl)phenol | ~3400-3200 (O-H, N-H stretching); ~1620 (N-H bending); ~1330 (C-F stretching); ~1250 (C-N stretching) | ~280-300 |
| 3-Amino-5-(trifluoromethyl)phenol | ~3400-3200 (O-H, N-H stretching); ~1620 (N-H bending); ~1330 (C-F stretching); ~1250 (C-N stretching) | ~270-290 |
| 4-Amino-3-(trifluoromethyl)phenol | ~3400-3200 (O-H, N-H stretching); ~1620 (N-H bending); ~1330 (C-F stretching); ~1250 (C-N stretching) | ~280 (acidic conditions)[1] |
Note: IR absorptions are characteristic ranges for the respective functional groups. UV-Vis λmax is dependent on the solvent used.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 177 | 158 ([M-F]⁺), 148 ([M-CHO]⁺), 128 ([M-CF₃]⁺) |
| 4-Amino-2-(trifluoromethyl)phenol | 177 | 158 ([M-F]⁺), 148 ([M-CHO]⁺), 128 ([M-CF₃]⁺) |
| 3-Amino-5-(trifluoromethyl)phenol | 177 | 158 ([M-F]⁺), 148 ([M-CHO]⁺), 128 ([M-CF₃]⁺) |
| 4-Amino-3-(trifluoromethyl)phenol | 177 | 158 ([M-F]⁺), 148 ([M-CHO]⁺), 128 ([M-CF₃]⁺) |
Note: Fragmentation patterns are predicted based on typical fragmentation of aromatic compounds and may vary with instrumentation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be 0 to 200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument: A standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the spectrum over a range of approximately 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is determined.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the aminotrifluoromethylphenol isomers.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Amino-4-(trifluoromethyl)phenol
This document provides a procedural guide for the safe handling and disposal of 2-Amino-4-(trifluoromethyl)phenol, a compound that requires careful management due to its potential hazards. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.
Hazard Profile and Safety Information
Based on analogous compounds, this compound is anticipated to be hazardous. Aromatic amines and phenols are known for their toxicity, and organofluorine compounds require specific disposal considerations.[1][2] The major hazard of phenol-like substances is their ability to be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[3]
Assumed Hazard Profile Summary
| Hazard Class | Potential Effects | GHS Pictogram(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5] | GHS07 |
| Skin Corrosion / Irritation | May cause skin irritation or severe burns.[4][5] | GHS07 |
| Serious Eye Damage / Irritation | May cause serious eye irritation or damage.[4][5] | GHS05, GHS07 |
| Respiratory Sensitization / Irritation | May cause respiratory irritation.[4][5] | GHS07 |
| Aquatic Toxicity | May be toxic to aquatic life.[2] | (No pictogram specified in results) |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal. All handling should occur within a certified chemical fume hood.[6][7]
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).[8]
-
Eye Protection: Chemical safety goggles and a face shield where splashing is possible.[6][8]
-
Body Protection: A fully buttoned laboratory coat is mandatory. An apron or coveralls should be used if a splash is likely.[6][8]
-
Respiratory Protection: A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood.[8]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste contractor.[3][7] On-site chemical treatment is not recommended without validated protocols due to the potential for hazardous reactions. Incineration at a licensed facility is the preferred final disposal method for this class of compound.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]
Waste Segregation
Proper segregation is the first critical step in safe chemical waste management.[7]
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes unused pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials from spills.[7][11]
-
Designate as Halogenated Waste: As a trifluoromethyl-containing compound, this chemical is classified as a halogenated organic waste. It must be segregated from non-halogenated waste streams.[7][12]
Waste Collection and Containment
Use dedicated, properly labeled containers for waste collection. Containers should be kept closed except when actively adding waste.[13]
-
Solid Waste:
-
Collect solid this compound waste and contaminated disposable materials (e.g., weighing papers, gloves, paper towels) in a dedicated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) pail.[7][10][11]
-
Ensure the container is clearly labeled for "Halogenated Organic Solid Waste."[7]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid waste container.[7][10]
-
Keep aqueous and organic solvent waste streams separate unless otherwise instructed by your institution's EHS department.
-
Do not overfill containers; fill to no more than 80% capacity to allow for vapor expansion.[7]
-
Labeling
All hazardous waste containers must be accurately and clearly labeled.
-
Affix a completed hazardous waste label to the container as soon as you begin collecting waste.[11][13]
-
The label must include:
Temporary Storage
Store waste containers safely pending pickup by a disposal service.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, such as a satellite accumulation area within the laboratory.[8]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[13]
-
Store away from incompatible materials, heat, and ignition sources.[6]
Arrange for Disposal
-
Once the container is full (or collection is otherwise required), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management service.[11][13]
Disposal Process Workflow
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][10]
-
Carefully collect the absorbed material and any contaminated items using non-sparking tools.[1]
-
Place the collected waste into a sealed, properly labeled hazardous waste container for disposal.[1]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
-
Large Spills (outside a fume hood or beyond the lab's capacity to handle):
-
Evacuate the immediate area.[1]
-
Alert your institution's emergency response team or EHS department immediately.[1][12]
-
If safe to do so, close the doors to the affected area to contain vapors.[1]
-
Provide the emergency response team with the Safety Data Sheet (if available) for the spilled material.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. 2-Amino-4-((trifluoromethyl)sulfonyl)phenol | 69245-43-8 [sigmaaldrich.cn]
- 5. 2-Amino-4-((trifluoromethyl)thio)phenol | 228401-48-7 [sigmaaldrich.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 2-Amino-4-(trifluoromethyl)phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4-(trifluoromethyl)phenol (CAS No. 454-81-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, particularly when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[1][2] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when working outside of a chemical fume hood or if aerosol generation is possible.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
Engineering Controls
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
Personal Hygiene
-
Wash hands and any exposed skin thoroughly after handling the compound.[1][4]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[5]
Handling Procedure
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust or vapors.[1]
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
Spill Response
-
In case of a small spill, absorb the material with an inert absorbent material.
-
Place the absorbent material into a sealed, labeled container for disposal.[1]
-
For large spills, evacuate the area and contact emergency services.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route :
References
- 1. benchchem.com [benchchem.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
